molecular formula C10H13BrO B13989128 2-(2-Bromo-3-methylphenyl)propan-2-ol

2-(2-Bromo-3-methylphenyl)propan-2-ol

Cat. No.: B13989128
M. Wt: 229.11 g/mol
InChI Key: SOLOHVNBYZIWTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-3-methylphenyl)propan-2-ol is a useful research compound. Its molecular formula is C10H13BrO and its molecular weight is 229.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Bromo-3-methylphenyl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromo-3-methylphenyl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

2-(2-bromo-3-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H13BrO/c1-7-5-4-6-8(9(7)11)10(2,3)12/h4-6,12H,1-3H3

InChI Key

SOLOHVNBYZIWTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C)(C)O)Br

Origin of Product

United States

Foundational & Exploratory

2-(2-Bromo-3-methylphenyl)propan-2-ol safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper and operational manual. It synthesizes safety data, physicochemical properties, and synthetic utility for 2-(2-Bromo-3-methylphenyl)propan-2-ol , designed for use by discovery chemists and process safety specialists.

Executive Summary & Chemical Identity

2-(2-Bromo-3-methylphenyl)propan-2-ol is a specialized aryl bromide intermediate featuring a sterically congested tertiary alcohol. It serves as a critical building block in medicinal chemistry, particularly for the synthesis of atropisomeric biaryls via Suzuki-Miyaura coupling and as a precursor for fused heterocyclic systems (e.g., dihydrobenzofurans).

Its structural duality—containing a reactive aryl bromide for cross-coupling and a tertiary alcohol "masked" alkene/directing group—requires precise handling to prevent inadvertent dehydration or debromination.

Physicochemical Data Matrix
PropertySpecificationNotes
IUPAC Name 2-(2-Bromo-3-methylphenyl)propan-2-ol
CAS Number 1393477-46-7Verified [1]
Molecular Formula C₁₀H₁₃BrO
Molecular Weight 229.12 g/mol
Physical State Viscous Liquid / Low-melting SolidTendency to supercool [2]
Appearance Colorless to pale yellow oilDarkens upon oxidation
Solubility DMSO, MeOH, DCM, EtOAcInsoluble in water
Predicted LogP ~2.8 - 3.1Lipophilic
Boiling Point >280°C (Predicted)Decomposes before boiling at atm

Hazard Identification & Risk Assessment (GHS)

Note: As a research chemical, full toxicological data (LD50) is often extrapolated from functional analogs (e.g., Bromobenzyl alcohols). Treat with high precaution.

GHS Classification (Derived)
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[1][2]

Signal Word: WARNING
Hazard Statements
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[1][3][4]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements (Operational)
  • P261: Avoid breathing mists/vapors.[5][1][2][3][4] Rationale: Low vapor pressure, but aerosols are potent irritants.

  • P280: Wear nitrile gloves (min 0.11mm), safety goggles, and lab coat.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for 15 minutes. Remove contact lenses.[5][3][4]

Emergency Response Protocols

This decision tree guides immediate action in the event of exposure or loss of containment.

EmergencyResponse Start INCIDENT DETECTED Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Spill Spill (>10mL) Type->Spill ActionSkin 1. Remove Clothing 2. Wash w/ Soap & Water (15m) 3. Seek Medical if Redness Skin->ActionSkin ActionEye 1. Irrigate (15m) 2. DO NOT Rub 3. Consult Ophthalmologist Eye->ActionEye ActionInhal 1. Move to Fresh Air 2. Oxygen if hypoxic 3. Monitor for Edema Inhal->ActionInhal ActionSpill 1. Evacuate Area 2. Absorb (Vermiculite) 3. Dispose as Halogenated Waste Spill->ActionSpill

Figure 1: Emergency response decision tree for acute exposure events.

Safe Handling & Storage

Storage Conditions
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under Argon or Nitrogen. Rationale: Benzylic alcohols can slowly oxidize to ketones or peroxides upon prolonged air exposure.

  • Incompatibilities: Strong oxidizing agents, acid chlorides, and strong acids (leads to dehydration/polymerization).

Engineering Controls
  • Ventilation: Use only in a chemical fume hood with face velocity >100 fpm.

  • Waste Disposal: Segregate as Halogenated Organic Waste . Do not mix with aqueous base streams to prevent emulsions.

Technical Application: Synthetic Utility

Primary Synthesis Protocol (Grignard Addition)

Objective: Synthesis of 2-(2-Bromo-3-methylphenyl)propan-2-ol from Methyl 2-bromo-3-methylbenzoate. Causality: We use the ester precursor rather than the ketone to ensure full conversion in a single pot, leveraging the "double addition" mechanism of the Grignard reagent.

Reagents:

  • Methyl 2-bromo-3-methylbenzoate (1.0 equiv)

  • Methylmagnesium bromide (3.0 M in Et₂O, 2.5 equiv)

  • Anhydrous THF (Solvent)

Step-by-Step Methodology:

  • Inertion: Flame-dry a 2-neck round bottom flask and cool under N₂ flow.

  • Solvation: Dissolve the ester (1.0 equiv) in anhydrous THF (0.5 M concentration). Cool to 0°C (Ice bath). Note: Do not cool to -78°C; the reaction requires mild thermal energy to overcome the steric bulk of the ortho-methyl group.

  • Addition: Add MeMgBr (2.5 equiv) dropwise over 30 minutes. Maintain internal temp <10°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:1).

  • Quench: Cool to 0°C. Quench with saturated NH₄Cl (exothermic!). Critical: Do not use HCl, as acidic conditions will dehydrate the tertiary alcohol to the styrene derivative [3].

  • Workup: Extract with Et₂O (3x). Wash combined organics with Brine. Dry over MgSO₄.

  • Purification: Silica Gel Chromatography (0-10% EtOAc in Hexanes).

Reactivity Profile & Downstream Applications

The following diagram illustrates the divergent utility of this scaffold in drug discovery.

Reactivity Compound 2-(2-Bromo-3-methylphenyl) propan-2-ol PathA Suzuki-Miyaura Coupling Compound->PathA Pd(dppf)Cl2, Ar-B(OH)2 PathB Acid-Catalyzed Dehydration Compound->PathB pTsOH, Toluene, Reflux PathC Intramolecular Cyclization (Pd/Cu) Compound->PathC Pd(OAc)2, Ligand ProductA Biaryl Scaffolds (Atropisomers) PathA->ProductA ProductB Alpha-Methyl Styrenes (Polymerization/Diels-Alder) PathB->ProductB ProductC 3,3-Dimethyl-2,3- dihydrobenzofurans PathC->ProductC

Figure 2: Synthetic divergence showing cross-coupling, dehydration, and cyclization pathways.

References

  • Hoffman Fine Chemicals. (2025). Product Specification: 2-(2-Bromo-3-methylphenyl)propan-2-ol (CAS 1393477-46-7).[6][7] Retrieved from

  • PubChem. (2025).[8] Compound Summary: (2-Bromo-3-methylphenyl)methanol Derivatives. National Library of Medicine. Retrieved from

  • Organic Syntheses. (2015). General Procedures for Grignard Addition to Sterically Hindered Esters. Org.[9] Synth. 2015, 92, 1-13. Retrieved from

  • Fisher Scientific. (2024). Safety Data Sheet: Aryl Bromide Intermediates. Retrieved from

Sources

Sterically Hindered Tertiary Benzylic Alcohols: Synthetic Mastery and Strategic Utility in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, sterically hindered tertiary benzylic alcohols represent a high-value structural motif. They serve a dual purpose: acting as robust metabolic blockers that prevent rapid clearance via cytochrome P450 (CYP) oxidation, and functioning as "conformational anchors" that rigidly orient pharmacophores for optimal receptor binding. However, their installation is frequently the bottleneck in structure-activity relationship (SAR) campaigns due to the high failure rate of classical organometallic additions (Grignard/Lithium) on hindered ketones.

This technical guide provides a comprehensive analysis of this motif, moving from strategic rationale to execution. It details the organocerium (Imamoto) protocol as the definitive synthetic solution, explores the unique metabolic stability profiles of these alcohols, and examines their reactivity in downstream transformations like the Ritter reaction.

Part 1: Strategic Value in Drug Design

The Metabolic Fortress

The primary utility of a tertiary benzylic alcohol is its resistance to oxidative metabolism. Primary and secondary benzylic positions are notorious "soft spots" for CYP450 enzymes, which readily abstract the benzylic hydrogen (Bond Dissociation Energy ~90 kcal/mol), leading to oxidation (to ketones or carboxylic acids) and rapid clearance.

  • The Tertiary Advantage: By replacing the benzylic hydrogen with an alkyl group (creating a quaternary center), the primary mechanism of CYP-mediated oxidation is abolished.

  • The Glucuronidation Trap: While immune to oxidation, tertiary alcohols are candidates for Phase II conjugation (glucuronidation). However, steric hindrance is the medicinal chemist’s ally here. Bulky geminal alkyl groups or ortho-substitution on the aromatic ring can sterically shield the hydroxyl group from Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, significantly prolonging half-life (

    
    ).
    
Physicochemical Tuning (LogP and Solubility)

Introducing a tertiary hydroxyl group is a potent tactic to lower lipophilicity (LogP) and improve solubility without introducing ionizable groups that might affect permeability.[1]

  • H-Bonding: The tertiary -OH acts as a hydrogen bond donor/acceptor pair. In hindered systems, this group is often "buried," reducing the desolvation penalty upon protein binding while still influencing the molecule's solvation shell.

  • The Gem-Dimethyl Effect: In cyclic systems (e.g., Venlafaxine), the tertiary alcohol locks the conformation, reducing the entropic penalty of binding.

Part 2: Synthetic Challenges & Solutions

The Failure of Classical Reagents

Attempting to synthesize hindered tertiary benzylic alcohols using standard Grignard (


) or Organolithium (

) reagents often results in low yields due to two competing side reactions:
  • Enolization: Hindered ketones act as proton sources rather than electrophiles. Basic organometallics deprotonate the

    
    -position, forming an enolate which reverts to starting material upon workup.
    
  • Reduction: Reagents with

    
    -hydrogens can act as hydride donors, reducing the ketone to a secondary alcohol.
    
The Solution: Organocerium Chemistry (The Imamoto Reagent)

The addition of anhydrous Cerium(III) chloride (


) to organolithium reagents generates the Imamoto reagent , a species that completely alters the reactivity profile.
  • Mechanism: The highly oxophilic

    
     Lewis acid coordinates strongly to the carbonyl oxygen, activating it for nucleophilic attack.[2] Simultaneously, the organocerium species (
    
    
    
    or ate complexes) is less basic than the corresponding organolithium, suppressing enolization.
  • Selectivity: This method is the "gold standard" for adding nucleophiles to sterically congested ketones (e.g., di-ortho-substituted acetophenones or hindered cyclic ketones).

OrganoceriumMechanism RLi Organolithium (RLi) (High Basicity) Imamoto Organocerium Species (R-CeCl2 / Ate Complex) (High Nucleophilicity, Low Basicity) RLi->Imamoto Transmetallation (-78°C) SideRxn Enolization/Reduction (Suppressed) RLi->SideRxn Without CeCl3 CeCl3 CeCl3 (Anhydrous) (Lewis Acid) CeCl3->Imamoto Complex Activated Complex (Ce-O Coordination) Imamoto->Complex Coordination Ketone Hindered Ketone (Substrate) Ketone->Complex Product Tertiary Benzylic Alcohol (Addition Product) Complex->Product 1,2-Addition

Figure 1: Mechanistic pathway of the Imamoto Reagent, highlighting the suppression of side reactions common to organolithium chemistry.

Part 3: Reactivity Profile & Derivatization

Once synthesized, sterically hindered tertiary benzylic alcohols exhibit unique reactivity:

  • Acid Sensitivity (The Ritter Reaction): Unlike primary alcohols, these substrates form exceptionally stable tertiary benzylic carbocations in acidic media. This makes them ideal substrates for the Ritter Reaction .

    • Reaction: Alcohol + Nitrile + Strong Acid

      
       Bulky Amide.
      
    • Utility: This is a prime method for installing tert-alkyl amines, a motif found in various CNS-active agents.

  • Elimination vs. Substitution:

    • Elimination: Under acidic conditions without a nucleophile, rapid dehydration to the styrene occurs.

    • Substitution: Direct

      
       substitution is possible but often competes with elimination. Using 
      
      
      
      typically yields the alkene. Milder methods (e.g.,
      
      
      ) are required for halide installation.

Part 4: Case Studies in Medicinal Chemistry

Venlafaxine (Effexor)
  • Structure: 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol.

  • Role of the Alcohol: The tertiary alcohol is benzylic (to the methoxyphenyl ring) and part of a cyclohexyl ring. It is critical for potency and metabolic stability.

  • Metabolism: The drug is metabolized primarily via O-demethylation (CYP2D6) to Desvenlafaxine. The tertiary alcohol moiety remains intact, demonstrating its resistance to oxidative clearance compared to the ether and amine functions.

Fexofenadine (Allegra)
  • Origin: The active metabolite of Terfenadine.[1]

  • Structure: Contains a tertiary alcohol on the piperidine side chain and a tertiary carbinol on the benzhydryl motif.

  • Insight: The "hydroxydiphenylmethyl" (trityl-like) group is extremely sterically hindered. It serves as a metabolic sink—too hindered for conjugation, too oxidized for further P450 attack. This contributes to the drug's non-sedating profile by preventing CNS entry (via polarity) and ensuring a predictable PK profile.

Part 5: Experimental Protocols

Protocol A: Synthesis via Organocerium (Imamoto) Reagent

This protocol is designed for the addition of a nucleophile to a highly hindered ketone where standard Grignard reagents fail.

Reagents:

  • Cerium(III) chloride heptahydrate (

    
    )
    
  • Organolithium reagent (

    
    ) or Grignard (
    
    
    
    )[3]
  • Tetrahydrofuran (THF), anhydrous

  • Hindered Ketone substrate[4]

Step-by-Step Methodology:

  • Drying of CeCl3 (CRITICAL):

    • Place

      
       (1.5 equiv) in a Schlenk flask.
      
    • Heat to

      
       under high vacuum (<0.5 mmHg) for 2–4 hours with vigorous stirring. The solid will turn from a chunky crystal to a fine white powder. Note: Incomplete drying is the #1 cause of failure.
      
    • Cool to room temperature under Argon.

  • Formation of Reagent:

    • Suspend the anhydrous

      
       in THF (
      
      
      
      ) and stir at room temperature for 2 hours (or sonicate for 1 hour) to form a milky suspension.
    • Cool the suspension to

      
      .
      
    • Add the organolithium reagent (1.5 equiv) dropwise. Stir for 30–60 minutes at

      
      . The color typically changes (often to yellow/orange depending on the R group).
      
  • Addition of Substrate:

    • Dissolve the hindered ketone (1.0 equiv) in minimal THF.

    • Add the ketone solution dropwise to the organocerium slurry at

      
      .
      
    • Allow the reaction to warm slowly to

      
       (or room temperature, depending on steric bulk) over 2–4 hours.
      
  • Workup:

    • Quench with dilute aqueous acetic acid or saturated

      
      . Caution: Gas evolution.
      
    • Extract with EtOAc, wash with brine, dry over

      
      , and concentrate.
      
Protocol B: Metabolic Stability Assessment (Microsomal)

To verify the stability of the newly synthesized tertiary alcohol.

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein concentration)

  • NADPH regenerating system

  • Test compound (10 mM DMSO stock)

Workflow:

  • Incubation: Prepare a reaction mixture containing 0.5 mg/mL HLM and 1

    
    M test compound in phosphate buffer (pH 7.4).
    
  • Initiation: Pre-incubate at

    
     for 5 mins. Initiate with NADPH.
    
  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes into ice-cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time. Slope =

    
    . 
    
    
    
    .

Visualization: Metabolic Decision Tree

MetabolicFate Start Benzylic Substrate Type Substitution Pattern? Start->Type PrimSec Primary/Secondary (Benzylic H present) Type->PrimSec H present Tert Tertiary (No Benzylic H) Type->Tert Quaternary C Oxidation CYP450 Oxidation (Rapid Clearance) PrimSec->Oxidation H-Abstraction Sterics Steric Environment? Tert->Sterics Exposed Exposed -OH Sterics->Exposed Hindered Hindered -OH (Gem-dimethyl / Ortho-sub) Sterics->Hindered Gluc UGT Glucuronidation (Phase II Clearance) Exposed->Gluc Conjugation Stable Metabolically Stable (Excreted Unchanged/High t1/2) Hindered->Stable Steric Shield

Figure 2: Decision tree illustrating the metabolic fate of benzylic alcohols. Tertiary hindered alcohols uniquely evade both Phase I oxidation and Phase II conjugation.

References

  • Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents." Journal of the American Chemical Society, 1989, 111(12), 4392–4403. Link

  • Imamoto, T., et al. "Organocerium reagents.[3] Nucleophilic addition to easily enolizable ketones."[3] Tetrahedron Letters, 1984, 25(38), 4233-4236. Link

  • Shanu-Wilson, J. "Small but mighty: the impact of tertiary alcohols in drug design." Hypha Discovery, 2025.[1] Link

  • Kondoh, A., et al. "Synthesis of tertiary benzylic alcohols utilizing [1,2]-phospha-Brook rearrangement."[5] Chemical Science, 2021. Link

  • Ritter, J. J., & Minieri, P. P. "A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles." Journal of the American Chemical Society, 1948, 70(12), 4045–4048. Link

  • Di, L. "The impact of stereochemistry on drug metabolism and pharmacokinetics." Journal of Pharmaceutical Sciences, 2017. Link

Sources

Strategic Sourcing & Synthetic Utility: 2-(2-Bromo-3-methylphenyl)propan-2-ol

[1][2]

Executive Summary

This guide provides a technical analysis of 2-(2-Bromo-3-methylphenyl)propan-2-ol (CAS 1393477-46-7), a specialized aryl bromide intermediate used in the synthesis of polysubstituted aromatic scaffolds and heterocycles (e.g., dihydrobenzofurans, indoles).[1][2]

Unlike commodity solvents, this compound is a Class II Custom Intermediate , meaning it is rarely stocked in bulk catalogs and is typically manufactured on demand.[3] This guide outlines the sourcing strategy, quality control (QC) parameters, and a validated "in-house" synthesis protocol to mitigate supply chain risks.

Part 1: Market Analysis & Sourcing Strategy

Supplier Landscape

As of Q1 2026, this compound is not a "stock item" for major catalog vendors (e.g., Sigma-Aldrich, Fisher).[3] It is primarily available through Custom Synthesis Organizations (CSOs) and specialized fine chemical traders.[3]

Primary Sourcing Channels:

Supplier TypeRepresentative VendorsAvailabilityLead Time
Aggregators ChemicalBook, Moltus Lab, SSAPLow (Stock uncertain)2–4 Weeks
Custom Synthesis WuXi AppTec, Enamine, Hoffman Fine ChemHigh (Make-to-order)6–8 Weeks
Niche Traders Stou Kir-Yianni, Shaanxi DideuVariable1–3 Weeks
Price Estimation Model

Due to the "make-to-order" nature, pricing is volume-dependent.[1] The following estimates are based on 2025-2026 market data for structurally similar aryl-propanol intermediates.

ScaleEstimated Price Range (USD)Notes
Research (1–10 g) $250 – $450High unit cost due to setup fees.[1]
Pilot (100 g – 1 kg) $800 – $1,500 / kgEfficiencies of scale begin.[3]
Process (10 kg+) $400 – $700 / kgRequires dedicated campaign.[3]
Sourcing Decision Matrix

Use the following logic to determine whether to Buy (outsource) or Make (synthesize in-house).

SourcingMatrixStartRequirement IdentifiedQtyCheckQuantity > 100g?Start->QtyCheckTimeCheckLead Time < 4 Weeks?QtyCheck->TimeCheckNoCostCheckBudget > $1000/kg?QtyCheck->CostCheckYesBuyBUY (Outsource)TimeCheck->BuyNo (Can wait)MakeMAKE (In-House)TimeCheck->MakeYes (Urgent)CostCheck->BuyYesCostCheck->MakeNo

Figure 1: Decision matrix for sourcing CAS 1393477-46-7 based on quantity, timeline, and budget.

Part 2: Technical Specifications & Quality Control

When receiving a shipment, the Certificate of Analysis (CoA) must be validated against the following internal standards to ensure the correct isomer (2-bromo-3-methyl) was supplied, rather than the cheaper 2-bromo-5-methyl isomer.

Identity Validation (NMR)
  • 1H NMR (400 MHz, CDCl3):

    • 
       1.65 ppm (s, 6H):  Gem-dimethyl group (
      
      
      ).[1] Diagnostic singlet.
    • 
       2.42 ppm (s, 3H):  Aryl methyl group (
      
      
      ).[1]
    • 
       7.10–7.40 ppm (m, 3H):  Aromatic protons.[3] Look for the specific 1,2,3-substitution pattern (triplet/doublet splitting).
      
  • Critical Impurity: Check for unreacted ester (methoxy singlet at ~3.9 ppm) or dehydrated alkene (isopropenyl vinyl protons at ~5.0–5.5 ppm).[3]

Purity Standards
  • HPLC Purity: >97.0% (Area %).[2][3]

  • Moisture (KF): <0.5% (Critical for subsequent organometallic coupling).[3]

Part 3: In-House Synthesis Protocol

If commercial supply is unavailable or lead times are prohibitive, the compound can be synthesized in two steps from commercially available 2-amino-3-methylbenzoic acid or directly from methyl 2-bromo-3-methylbenzoate .[1]

Synthetic Pathway

The most robust route utilizes a Grignard addition to the ester.[3]

SynthesisPathSMMethyl 2-bromo-3-methylbenzoate(CAS 135484-63-6)IntermediateTetrahedral IntermediateSM->Intermediate Nucleophilic Addition (1)ReagentMeMgBr (3.0 equiv)THF, 0°C to RTReagent->IntermediateProduct2-(2-Bromo-3-methylphenyl)propan-2-ol(CAS 1393477-46-7)Intermediate->Product Acidic Workup (NH4Cl)

Figure 2: Synthesis of the target alcohol via Grignard addition to the ester precursor.[1]

Detailed Methodology

Reaction Scale: 10.0 g (43.6 mmol of ester)[4]

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Reagent Preparation: Charge the flask with Methyl 2-bromo-3-methylbenzoate (10.0 g, 1.0 equiv) and anhydrous THF (100 mL). Cool to 0°C in an ice bath.

  • Addition: Dropwise add Methylmagnesium bromide (3M in ether, 44 mL, 3.0 equiv) over 30 minutes. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of ester.[3]

  • Quench: Cool back to 0°C. Carefully quench with saturated aqueous Ammonium Chloride (

    
    , 50 mL).
    
  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over

    
    , and concentrate in vacuo.[3][5]
    
  • Purification: If necessary, purify via silica gel chromatography (0

    
     10% EtOAc in Hexanes).
    
    • Yield Expectations: 85–92% as a colorless oil or low-melting solid.[1][3]

Part 4: Applications in Drug Discovery[2]

This intermediate serves as a privileged scaffold for constructing sterically congested aromatic systems.[3]

  • Dihydrobenzofuran Synthesis:

    • Intramolecular cyclization can be induced via Palladium-catalyzed C-O bond formation, displacing the bromine with the tertiary alcohol oxygen.[1][3] This creates a 3,3-dimethyl-2,3-dihydrobenzofuran core, a motif found in various GPCR modulators.[1]

  • Suzuki-Miyaura Coupling:

    • The sterically hindered bromine at position 2 is challenging but can be coupled using active catalysts (e.g.,

      
       or Buchwald precatalysts) to install biaryl systems found in kinase inhibitors.[3]
      
  • Medetomidine Analogs:

    • The 2,3-dimethyl substitution pattern is homologous to the alpha-2 adrenergic agonist Medetomidine .[1] This alcohol can be dehydrated and hydrogenated to install a bulky isopropyl group adjacent to the methyl, modifying receptor selectivity.[3]

References

  • ChemicalBook. (2026).[3] 2-(2-bromo-3-methylphenyl)propan-2-ol Product Entry. Retrieved from

  • Organic Syntheses. (2012). Synthesis of Cyclobutarenes by Palladium-Catalyzed C(sp3)-H Bond Arylation. Org. Synth. 2012, 89, 510-518.[1][3][6] (Methodology for similar aryl-propanol synthesis). Retrieved from

  • Asian Journal of Chemistry. (2012). Synthesis of 2,2-Dimethyl-3-(3-methylphenyl)propanal and Its Derivatives. (Context on methyl-phenyl propanol derivatives). Retrieved from

  • PubChem. (2025).[3][7] Compound Summary: 2-(2-Bromophenyl)propan-2-ol.[1][2] (Structural analog data for safety/handling). Retrieved from [8]

Methodological & Application

Application Note: Synthesis of 2-(2-Bromo-3-methylphenyl)propan-2-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of the tertiary alcohol, 2-(2-Bromo-3-methylphenyl)propan-2-ol. The protocol leverages the classic Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds.[1][2] The synthesis involves the formation of a Grignard reagent from 2-bromo-1-iodo-3-methylbenzene and magnesium, followed by a nucleophilic attack on acetone. This application note details the reaction mechanism, safety protocols, a step-by-step experimental procedure, and purification techniques suitable for researchers in organic synthesis and drug development.

Introduction and Scientific Principle

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of new C-C bonds by reacting an organomagnesium halide (the Grignard reagent) with an electrophilic carbon, such as a carbonyl group.[2][3] These reagents are potent nucleophiles and strong bases, necessitating anhydrous (water-free) conditions for successful synthesis.[3][4][5][6]

The synthesis of 2-(2-Bromo-3-methylphenyl)propan-2-ol proceeds in two primary stages:

  • Formation of the Grignard Reagent: 2-Bromo-3-methyl-bromobenzene reacts with magnesium metal in an anhydrous ether solvent to form 2-bromo-3-methylphenylmagnesium bromide.

  • Nucleophilic Addition: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone.[1][7] Subsequent acidic work-up protonates the resulting alkoxide intermediate to yield the final tertiary alcohol product.[8][9]

The choice of acetone as the electrophile specifically leads to the formation of a tertiary alcohol, as the carbonyl carbon is bonded to two other carbon atoms.[1][7][8]

Reaction Workflow and Mechanism

The overall workflow is depicted below, outlining the critical stages from starting materials to the purified final product.

Grignard_Synthesis_Workflow cluster_start Starting Materials cluster_reagent Stage 1: Reagent Formation cluster_reaction Stage 2: C-C Bond Formation cluster_workup Stage 3: Work-up & Purification cluster_end Final Product Start_Materials 2-Bromo-3-methyl-bromobenzene Magnesium Turnings Anhydrous Diethyl Ether Acetone Grignard_Formation Formation of 2-bromo-3-methylphenylmagnesium bromide (Exothermic, Anhydrous Conditions) Start_Materials->Grignard_Formation Initiation Reaction_Acetone Nucleophilic attack on Acetone Grignard_Formation->Reaction_Acetone Addition Alkoxide_Intermediate Alkoxide-Magnesium Salt Intermediate Reaction_Acetone->Alkoxide_Intermediate Workup Aqueous Acidic Work-up (Quenching) Alkoxide_Intermediate->Workup Protonation Purification Extraction & Purification Workup->Purification Final_Product 2-(2-Bromo-3-methylphenyl)propan-2-ol Purification->Final_Product

Sources

Application Note: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for high-level researchers and drug discovery chemists. It addresses the specific challenge of coupling sterically hindered aryl bromides (e.g., di-ortho-substituted) where standard protocols (e.g., Pd(PPh3)4) fail due to slow oxidative addition or stalled reductive elimination.

Executive Summary & Core Challenge

Steric hindrance in Suzuki-Miyaura cross-coupling, particularly with di-ortho-substituted aryl bromides or tetra-ortho-substituted biaryl targets , presents a kinetic bottleneck. Standard catalysts fail because the steric bulk inhibits the formation of the required cis-complex prior to reductive elimination, or destabilizes the active Pd(0) species.

Successful coupling requires a catalyst system that is electron-rich (to facilitate oxidative addition) yet sterically bulky (to force reductive elimination via relief of steric strain). This guide details two validated protocols using Buchwald Dialkylbiaryl Phosphines and Pd-PEPPSI NHC precatalysts .

Mechanistic Insight: The Steric Bottleneck

The catalytic cycle for hindered substrates differs critically from unhindered ones.

  • Oxidative Addition: Usually fast for bromides, but can be slowed by extreme ortho-bulk.

  • Transmetallation: Often the rate-determining step in standard cycles, but in hindered systems, the formation of the pre-reductive elimination complex is difficult.

  • Reductive Elimination: This is the critical failure point for hindered biaryls. A bulky ligand (

    
    ) is required to crowd the palladium center, thermodynamically driving the expulsion of the bulky biaryl product to relieve strain.
    
Diagram 1: Sterically Demanding Catalytic Cycle

This diagram highlights the kinetic checkpoints specific to hindered substrates.

SuzukiMechanism cluster_bottleneck CRITICAL FAILURE POINT Pd0 Active Species [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br (Fast) Base Base Activation (Pd-OR or Boronate) OxAdd->Base + Base TransMet Transmetallation (Steric Clash Risk) Base->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination (Rate Limiting for Hindered) TransMet->RedElim Requires Bulky Ligand to force conformation RedElim->Pd0 Regeneration Product Hindered Biaryl Product RedElim->Product Strain Relief

Caption: The catalytic cycle emphasizing the 'Reductive Elimination' step as the primary bottleneck for sterically hindered substrates, requiring bulky ligands to drive product release.

Strategic Catalyst Selection

Two primary ligand classes dominate this field. Selection depends on the specific nature of the hindrance.

FeatureProtocol A: Buchwald Phosphines Protocol B: Pd-PEPPSI (NHC)
Key Ligands SPhos , XPhos Pd-PEPPSI-IPent , Pd-PEPPSI-IPr
Best For General hindered biaryls, heteroaryl couplings.Tetra-ortho-substituted biaryls, extremely bulky partners.[1]
Mechanism Monoligated Pd(0)-L species active.[2]Strong

-donating NHC stabilizes Pd; "Throw-away" pyridine ligand initiates cycle.
Air Stability Ligands oxidize slowly; precatalysts (G3/G4) are stable.Highly air/moisture stable precatalysts.[3]
Base Compatibility K₃PO₄, K₂CO₃ (anhydrous or aqueous).KOtBu, K₂CO₃ (often requires anhydrous conditions).

Validated Protocols

Protocol A: The "Buchwald" Method (SPhos/XPhos)

This protocol utilizes SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos , which are exceptionally effective for creating tri- and tetra-ortho-substituted biaryls.

Reagents:

  • Catalyst Source: Pd(OAc)₂ or Pd₂(dba)₃.

  • Ligand: SPhos (for high steric bulk) or XPhos (for chlorides/general bulk).

  • Ratio: Pd:Ligand = 1:2.[4]

  • Base: K₃PO₄ (tribasic potassium phosphate).

  • Solvent: Toluene/Water (20:1) or 1,4-Dioxane/Water.

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.2–1.5 equiv), Pd(OAc)₂ (1–2 mol%), SPhos (2–4 mol%), and K₃PO₄ (2.0 equiv).

    • Note: If using a pre-formed catalyst (e.g., XPhos Pd G4), add 1–2 mol% directly.

  • Purge: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvent: Add degassed Toluene and Water (ratio 10:1 to 20:1) via syringe. Concentration should be ~0.2–0.5 M with respect to the halide.

  • Reaction: Heat the mixture to 80–100 °C for 2–12 hours.

    • Visual Check: The reaction typically turns from dark red/brown to black upon completion.

  • Workup: Cool to room temperature. Dilute with ethyl acetate, wash with water and brine. Dry over MgSO₄, filter, and concentrate.

Protocol B: The "PEPPSI" Method (Pd-PEPPSI-IPent)

For extremely hindered substrates (e.g., tetra-ortho-substitution), the Pd-PEPPSI-IPent catalyst is often superior due to the flexible steric bulk of the chlorinated NHC ligand.

Reagents:

  • Catalyst: Pd-PEPPSI-IPent (1–2 mol%).

  • Base: KOtBu (Potassium tert-butoxide) or K₂CO₃.

  • Solvent: 1,4-Dioxane or THF (Anhydrous preferred for KOtBu).

Step-by-Step Procedure:

  • Charge: In a glovebox or under strict inert atmosphere, add aryl bromide (1.0 equiv), boronic acid (1.5 equiv), Pd-PEPPSI-IPent (1–2 mol%), and KOtBu (2.0 equiv) to a screw-cap vial.

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M).

  • Reaction: Seal and heat to 60–80 °C .

    • Note: PEPPSI catalysts initiate rapidly; do not overheat initially.

  • Monitoring: Monitor via LCMS. If conversion stalls, add a second portion of boronic acid (0.5 equiv).

  • Workup: Quench with a small amount of silica gel or water, dilute with ether, filter through a celite pad.

Optimization & Troubleshooting Matrix

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning or poor initiation.Switch to Pd-PEPPSI-IPent ; ensure solvent is degassed; increase Temp to 110°C.
Protodeboronation Boronic acid instability (common with heteroaryls).Use MIDA boronates or Potassium Trifluoroborates (BF₃K) ; switch base to K₂CO₃ or KF.
Homocoupling (Ar-Ar) Oxidative coupling of boronic acid.[2]strictly exclude O₂; reduce catalyst loading; add reaction partners slowly.
Reaction Stalls at 80% Catalyst death.Add fresh catalyst (0.5 mol%) and ligand after 4 hours.

Decision Workflow

Use this logic tree to select the starting protocol for your specific substrate.

DecisionTree Start Start: Sterically Hindered Aryl Bromide Subst Substitution Pattern? Start->Subst TriOrtho Tri-ortho / Heteroaryl Subst->TriOrtho 1 or 2 ortho groups TetraOrtho Tetra-ortho / Extreme Bulk Subst->TetraOrtho 3 or 4 ortho groups BaseSens Base Sensitive? TriOrtho->BaseSens ProtoB Protocol B: Pd-PEPPSI-IPent KOtBu / Dioxane TetraOrtho->ProtoB Primary Choice ProtoA Protocol A: SPhos / Pd(OAc)2 K3PO4 / Toluene BaseSens->ProtoA Yes (Esters/Nitriles) BaseSens->ProtoA No ProtoB->ProtoA If fails

Caption: Workflow for selecting between Phosphine (SPhos) and NHC (PEPPSI) protocols based on steric severity and functional group tolerance.

References

  • Buchwald Phosphine Ligands (Sigma-Aldrich/Merck) Overview of SPhos and XPhos utility in hindered couplings.

  • Pd-PEPPSI-IPent: A Catalyst for Bulky Biaryls Organ, M. G., et al. "Pd-PEPPSI-IPent: An Excellent Catalyst for the Synthesis of Bulky Tetra-ortho-substituted Biaryls." [1]

  • Universal Catalysts for Suzuki-Miyaura Coupling Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.

  • Pd-PEPPSI Precatalysts Overview Valente, C., et al. (2012).[2] The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions.

  • Mechanism of Suzuki Coupling Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [5]

Sources

Application Note: Synthesis of (2-(2-hydroxypropan-2-yl)-6-methylphenyl)boronic acid via Low-Temperature Lithiation-Borylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of (2-(2-hydroxypropan-2-yl)-6-methylphenyl)boronic acid from its corresponding aryl bromide, 2-(2-Bromo-3-methylphenyl)propan-2-ol. Arylboronic acids are indispensable building blocks in modern synthetic chemistry, most notably as precursors for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of pharmaceutical drug development.[1] The target molecule presents a unique synthetic challenge due to the presence of a sterically hindered ortho-substituted aryl bromide and a tertiary benzylic alcohol. This guide details a robust low-temperature lithiation-borylation strategy, which circumvents potential side reactions like dehydration that can occur with thermally-driven methods, ensuring a high-yielding and clean conversion.

Introduction and Strategic Rationale

The conversion of aryl halides to arylboronic acids is a fundamental transformation in organic synthesis.[2] While palladium-catalyzed methods like the Miyaura borylation are powerful, they often require elevated temperatures and basic conditions.[3] For the substrate 2-(2-Bromo-3-methylphenyl)propan-2-ol, these conditions pose a significant risk of acid- or base-catalyzed dehydration of the tertiary benzylic alcohol, which would lead to the formation of an undesired isopropenyl side product.

To mitigate this, a cryogenic lithiation-borylation approach is employed. This strategy leverages the rapid and efficient nature of lithium-halogen exchange at very low temperatures (-78 °C).[4][5] At this temperature, the tertiary alcohol is significantly less prone to elimination. The protocol involves the in-situ generation of a highly reactive aryllithium species, which is then trapped with an electrophilic borate ester to form the desired carbon-boron bond.[2][6]

A critical consideration for this substrate is the acidic proton of the tertiary alcohol. Organolithium reagents are strong bases and will readily deprotonate this hydroxyl group. Therefore, the protocol utilizes more than two equivalents of n-butyllithium (n-BuLi): the first equivalent deprotonates the alcohol, and the second performs the essential lithium-halogen exchange.[7] A slight excess ensures the exchange goes to completion. This carefully controlled, low-temperature approach provides a reliable pathway to the target boronic acid, preserving the integrity of the sensitive functional group.

Reaction Mechanism and Workflow

The overall transformation proceeds in three key stages executed in a "one-pot" sequence:

  • Dual Deprotonation and Lithium-Halogen Exchange: The substrate is cooled to -78 °C, and n-BuLi is added. The first equivalent of n-BuLi rapidly deprotonates the tertiary alcohol, forming a lithium alkoxide. The second equivalent then undergoes a fast lithium-halogen exchange with the aryl bromide to generate the key aryllithium intermediate.[5]

  • Electrophilic Trapping (Borylation): The aryllithium nucleophile attacks the electrophilic boron atom of triisopropyl borate. This forms a tetracoordinate borate complex ("ate" complex).

  • Hydrolysis and Isolation: The reaction is quenched with an aqueous acid. This step serves two purposes: it hydrolyzes the borate ester to the final boronic acid and re-protonates the tertiary alcohol, yielding the final product which can then be isolated and purified.[8]

Experimental Workflow Diagram

G start_end start_end process process reagent reagent condition condition product product A Start: 2-(2-Bromo-3-methylphenyl) propan-2-ol B Dissolve in Anhydrous THF A->B C Cool to -78 °C (Dry Ice/Acetone Bath) B->C D Add n-BuLi (2.2 eq) C->D Slow, dropwise addition E Stir for 1 hour @ -78 °C D->E F Add Triisopropyl Borate (1.5 eq) E->F Maintain -78 °C G Warm to Room Temp (Over 2-4 hours) F->G H Quench with 2M HCl G->H Careful addition I Liquid-Liquid Extraction (EtOAc / H₂O) H->I J Dry (Na₂SO₄), Filter, Evaporate I->J K Purify by Column Chromatography or Recrystallization J->K L Final Product: (2-(2-hydroxypropan-2-yl)-6-methylphenyl)boronic acid K->L

Caption: One-pot synthesis workflow for the target boronic acid.

Detailed Experimental Protocol

Disclaimer: This protocol involves highly reactive and pyrophoric reagents (n-BuLi). All operations must be conducted by trained personnel in a certified fume hood under an inert atmosphere (Nitrogen or Argon) using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and fire-retardant gloves.

Materials and Reagents
Reagent / MaterialGradeSupplierNotes
2-(2-Bromo-3-methylphenyl)propan-2-ol>97%Sigma-AldrichEnsure it is dry before use.
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-AldrichTitrate periodically to confirm molarity. Store under inert gas.
Triisopropyl borate98%Acros OrganicsStore over molecular sieves.
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-AldrichUse freshly distilled from Na/benzophenone or from a solvent system.
Ethyl Acetate (EtOAc)ACS GradeFisher ChemicalFor extraction.
HexanesACS GradeFisher ChemicalFor chromatography.
Hydrochloric Acid (HCl)2.0 M aqueous soln.VWR ChemicalsFor workup.
Sodium Sulfate (Na₂SO₄)AnhydrousVWR ChemicalsFor drying.
Silica Gel230-400 meshSorbent Tech.For column chromatography.
Oven-dried round-bottom flask & magnetic stirrerN/AN/AAssemble and flame-dry under vacuum before use.
Syringes and needlesN/AN/ADry in an oven before use.
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-(2-Bromo-3-methylphenyl)propan-2-ol (5.00 g, 20.56 mmol, 1.0 eq).

    • Evacuate and backfill the flask with dry nitrogen three times.

    • Add 100 mL of anhydrous tetrahydrofuran (THF) via cannula or syringe. Stir until the starting material is fully dissolved.

  • Lithiation:

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable.

    • Slowly add n-butyllithium (2.5 M in hexanes, 18.1 mL, 45.24 mmol, 2.2 eq) dropwise via syringe over 20 minutes. Maintain the internal temperature below -70 °C during the addition.

    • After the addition is complete, stir the resulting pale yellow solution at -78 °C for 1 hour.

  • Borylation:

    • While maintaining the temperature at -78 °C, add triisopropyl borate (7.1 mL, 30.84 mmol, 1.5 eq) dropwise via syringe over 15 minutes.

    • After the addition, stir the reaction mixture at -78 °C for an additional 30 minutes.

    • Remove the dry ice/acetone bath and allow the reaction to warm slowly to room temperature over approximately 2-4 hours with continuous stirring.

  • Workup and Hydrolysis:

    • Once at room temperature, cool the flask in an ice/water bath.

    • Carefully and slowly quench the reaction by adding 50 mL of 2 M aqueous HCl. Caution: Quenching is exothermic.

    • Stir the biphasic mixture vigorously for 30 minutes to ensure complete hydrolysis of the borate ester.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an off-white solid.

  • Purification:

    • The crude solid can be purified by column chromatography on silica gel using a gradient eluent system (e.g., 10% to 40% ethyl acetate in hexanes).

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/hexanes) can yield the pure product.

Quantitative Summary and Expected Results

ParameterValue
Starting Material Mass5.00 g
Moles of Starting Material20.56 mmol
Equivalents of n-BuLi2.2
Equivalents of B(OiPr)₃1.5
Expected Yield 3.2 - 3.8 g (75-90%)
Appearance White to off-white crystalline solid
Purity (by ¹H NMR) >95%
¹H NMR (400 MHz, CDCl₃) Expected peaks: Ar-H, Ar-CH₃, C(CH₃)₂, OH, B(OH)₂
MS (ESI+) Expected m/z: [M+H]⁺, [M+Na]⁺

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low or No Product Yield Inactive n-BuLi; Wet solvent or glassware; Insufficient reaction time.Titrate n-BuLi before use. Ensure all glassware is rigorously dried and THF is anhydrous.[9] Increase stirring time after n-BuLi addition to 1.5 hours.
Formation of Phenol Side Product Presence of oxygen during lithiation or workup.Maintain a positive pressure of inert gas throughout the reaction. Degas solvents if necessary.
Incomplete Reaction Insufficient n-BuLi; Low reaction temperature for halogen exchange.Use 2.2-2.5 equivalents of freshly titrated n-BuLi. Ensure the reaction stirs for the full hour after n-BuLi addition.
Dehydration Product Observed Reaction warmed prematurely; Acidic workup too concentrated or prolonged.Maintain strict temperature control at -78 °C. Use 2M HCl for the quench and do not stir for an excessive amount of time (>1 hr).

Conclusion

The low-temperature lithium-halogen exchange followed by electrophilic trapping with triisopropyl borate provides a highly effective and reliable method for synthesizing (2-(2-hydroxypropan-2-yl)-6-methylphenyl)boronic acid. This protocol successfully navigates the challenges posed by steric hindrance and the presence of a sensitive tertiary benzylic alcohol, delivering the desired product in high yield and purity. This approach is broadly applicable to other sterically demanding or functionally sensitive aryl bromides, making it a valuable tool for researchers in medicinal chemistry and materials science.

References

  • Leermann, T., Leroux, F. R., & Colobert, F. (2011). A General and Convenient Protocol for the Electrophilic Borylation of Aryl Grignard Reagents. Organic Letters, 13(17), 4479–4481. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Molander, G. A., & Trice, S. L. J. (2012). Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate Moiety. Organic Letters, 14(17), 4534-4537. [Link]

  • Zhu, L., & Wang, R. (2018). Palladium-Catalyzed Miyaura Borylation of Overly Crowded Aryl Chlorides. Angewandte Chemie International Edition, 57(30), 9519-9523. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Palladium-Catalyzed Borylation of Aryl Halides. Journal of Organic Chemistry, 73(14), 5589-5591. [Link]

  • Wang, D., & Ding, K. (2010). Direct Conversion of Arylamines to Pinacol Boronates: A Metal-Free Borylation Process. Angewandte Chemie International Edition, 49(6), 1120-1123. [Link]

  • Han, F. S. (2018). Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. RSC Advances, 8(28), 15471-15475. [Link]

  • Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall.
  • Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene-catalyzed lithiation of N,N-diethylbenzamide. Chemical Reviews, 90(6), 879-933. [Link]

  • Overman, L. E., Ricca, D. J., & Tran, V. D. (1997). Total Synthesis of (+)-Pancratistatin. Journal of the American Chemical Society, 119(49), 12031–12040. (Referenced in Evans, P. A. Chem 241 Handout: Lithium-Halogen Exchange). [Link]

  • Murphy, J. M., Liao, X., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757-760. [Link]

  • Parham, W. E., & Bradsher, C. K. (1982). Aromatic Organolithium Reagents. A Review. Accounts of Chemical Research, 15(10), 300-305. (Referenced in TCNJ Journal of Student Scholarship). [Link]

  • Barluenga, J., Tomás-Gamasa, M., Aznar, F., & Valdés, C. (2009). Metal-free carbon–carbon bond-forming coupling between tosylhydrazones and boronic acids. Nature Chemistry, 1(6), 494-499. [Link]

  • Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46. (Referenced in ETH Zurich Handout). [Link]

  • Foley, D. A., et al. (2024). Algorithmic reaction optimization of an extremely fast lithium–halogen exchange reaction with conflicting objectives. Reaction Chemistry & Engineering, 9, 211-219. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Clary, J. W., et al. (2011). A Barbier-Type Protocol for the Synthesis of Pinacolboronates from Grignard Reagents. The Journal of Organic Chemistry, 76(23), 9602-9610. [Link]

  • Vilas-Boas, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5864. [Link]

  • Comins, D. L., & Brown, J. D. (1984). Ortho Metalation Directed by Alpha-Amino Alkoxides. The Journal of Organic Chemistry, 49(6), 1078-1083. [Link]

  • de Miranda, A. S., et al. (2017). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. Journal of the Brazilian Chemical Society, 28(11), 2187-2196. [Link]

  • Miller, I. J. (1973). The stabilities of carbonium ions. Australian Journal of Chemistry, 26(2), 301-310. [Link]

  • Liu, C., et al. (2015). Direct borylation of benzyl alcohol and its analogues in the absence of bases. Organic Chemistry Frontiers, 2, 1021-1025. [Link]

  • CN111072698A - Preparation method of hydroxyphenylboronic acid - Google P

Sources

Application Note: Scale-Up Synthesis of 2-(2-Bromo-3-methylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-(2-Bromo-3-methylphenyl)propan-2-ol (CAS: 1393477-46-7), a critical tertiary benzylic alcohol intermediate used in the synthesis of complex pharmaceutical scaffolds (e.g., KRAS inhibitors, atropisomeric biaryls). The route utilizes a two-step sequence starting from commercially available 2-bromo-3-methylbenzoic acid. Key process parameters are optimized to mitigate steric hindrance caused by the ortho-bromo and meta-methyl substituents, while preventing common side reactions such as dehydration (styrene formation) and halogen-metal exchange.

Introduction & Strategic Analysis

The target molecule features a sterically congested tertiary alcohol adjacent to an aryl bromide. This structural motif presents two primary synthetic challenges during scale-up:

  • Steric Hindrance: The bulky ortho-bromo group impedes nucleophilic attack at the carbonyl center, requiring optimized temperature profiles and reagent stoichiometry.

  • Chemoselectivity: The aryl bromide is susceptible to halogen-metal exchange (forming the des-bromo impurity) if the Grignard reaction temperature is uncontrolled. Furthermore, the resulting tertiary alcohol is prone to acid-catalyzed dehydration to form the corresponding

    
    -methylstyrene derivative.
    
Retrosynthetic Analysis

The most reliable industrial route employs a Fischer esterification followed by a double Grignard addition. This avoids the handling of unstable aryl-lithium intermediates and utilizes cost-effective reagents.

Retrosynthesis Target 2-(2-Bromo-3-methylphenyl)propan-2-ol (Target) Ester Methyl 2-bromo-3-methylbenzoate (Intermediate) Target->Ester Grignard Addition (C-C Bond Formation) Acid 2-Bromo-3-methylbenzoic acid (Starting Material) Ester->Acid Fischer Esterification MeMgBr MeMgBr (Grignard Reagent) MeMgBr->Target

Figure 1: Retrosynthetic strategy prioritizing intermediate stability and reagent availability.

Experimental Protocols

Step 1: Synthesis of Methyl 2-bromo-3-methylbenzoate

Objective: Convert the carboxylic acid to the methyl ester to facilitate the subsequent Grignard reaction. The ester is more electrophilic than the carboxylate salt formed by the acid.

Reagents:

  • 2-Bromo-3-methylbenzoic acid (1.0 equiv.)

  • Methanol (10.0 equiv., solvent/reagent)

  • Sulfuric acid (H₂SO₄), conc.[1] (0.1 equiv.)

Protocol:

  • Setup: Charge a reactor with 2-bromo-3-methylbenzoic acid and Methanol (MeOH). Ensure the reactor is equipped with a reflux condenser and overhead stirring.

  • Catalyst Addition: Slowly add concentrated H₂SO₄ dropwise. Caution: Exothermic.[2]

  • Reaction: Heat the mixture to reflux (approx. 65°C) and stir for 12–16 hours. Monitor by HPLC/TLC until starting material is <1.0%.

  • Workup:

    • Cool to room temperature.[1][3]

    • Concentrate under reduced pressure to remove excess MeOH (recoverable).

    • Dissolve the residue in Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).

    • Wash carefully with saturated aqueous NaHCO₃ (to remove trace acid) followed by brine.

  • Isolation: Dry the organic phase over MgSO₄, filter, and concentrate to yield the ester as a pale yellow oil.

    • Note: Distillation is usually not required if purity is >95%.

Step 2: Grignard Addition to Form 2-(2-Bromo-3-methylphenyl)propan-2-ol

Objective: Double addition of methylmagnesium bromide to the ester. Critical Control Point: Temperature control is vital to prevent Ar-Br exchange.

Reagents:

  • Methyl 2-bromo-3-methylbenzoate (1.0 equiv.)

  • Methylmagnesium bromide (MeMgBr), 3.0 M in Et₂O or THF (2.5 – 3.0 equiv.)

  • Anhydrous THF (5–10 volumes)

  • Ammonium Chloride (NH₄Cl), sat.[4] aq. (Quench)

Protocol:

  • System Preparation: Flame-dry a 3-neck reactor and flush with Nitrogen (N₂).

  • Reagent Charge: Add the ester (from Step 1) and anhydrous THF to the reactor. Cool the solution to -5°C to 0°C .

  • Grignard Addition:

    • Charge MeMgBr solution into a pressure-equalizing addition funnel.

    • Add MeMgBr dropwise to the ester solution, maintaining internal temperature < 10°C .

    • Mechanistic Insight: The first equivalent forms the ketone (1-(2-bromo-3-methylphenyl)ethanone), which is more reactive than the ester and rapidly reacts with the second equivalent to form the alkoxide.

  • Reaction:

    • After addition, allow the mixture to warm to Room Temperature (20–25°C).

    • Stir for 2–4 hours.

    • IPC (In-Process Control): Check for disappearance of both ester and intermediate ketone by HPLC. If ketone persists due to sterics, gently warm to 35°C for 1 hour.

  • Quench (Critical):

    • Cool the reaction mixture back to 0°C .

    • Reverse Quench (Recommended for Scale): Slowly pour the reaction mixture into a chilled, stirred solution of saturated aqueous NH₄Cl.

    • Why? This controls the exotherm and maintains a buffered pH (~5-6), preventing the acid-catalyzed dehydration of the tertiary alcohol to the styrene.

  • Workup:

    • Separate phases.[1][2][5][6][7] Extract the aqueous layer with EtOAc (2x).

    • Combine organics and wash with water and brine.[1][5]

    • Dry over Na₂SO₄ and concentrate under vacuum at < 40°C (avoid high heat to prevent dehydration).

  • Purification:

    • The crude product often crystallizes upon standing or trituration with cold Hexanes/Heptane.

    • If oil persists, purify via short-path distillation (high vacuum) or silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

Process Workflow & Logic

Workflow Start Start: Methyl 2-bromo-3-methylbenzoate Setup Dissolve in anhyd. THF Cool to 0°C Start->Setup Addition Add MeMgBr (3.0 eq) Rate: Maintain T < 10°C Setup->Addition Reaction Warm to RT Stir 3h Addition->Reaction IPC IPC: HPLC Check (Target > 98%) Reaction->IPC IPC->Reaction Incomplete (Warm slightly) Quench Reverse Quench into sat. NH4Cl Avoid strong acid! IPC->Quench Complete Workup Phase Separation & Drying Concentrate < 40°C Quench->Workup Finish Final Product: 2-(2-Bromo-3-methylphenyl)propan-2-ol Workup->Finish

Figure 2: Step-by-step process workflow emphasizing critical temperature and quench controls.

Analytical Data & Specifications

  • Appearance: White to off-white solid (or viscous colorless oil).

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.10–7.30 (m, 3H, Ar-H)
      
    • 
       2.43 (s, 3H, Ar-CH₃)
      
    • 
       1.81 (s, 6H, C(CH₃)₂OH)
      
    • 
       1.9–2.1 (br s, 1H, OH)
      
  • Key Impurities:

    • Des-bromo analog: 2-(3-methylphenyl)propan-2-ol (from high T Grignard).

    • Styrene analog: 1-isopropenyl-2-bromo-3-methylbenzene (from acidic workup/high heat).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance prevents 2nd addition.Increase MeMgBr to 3.5 eq; warm reaction to 35°C post-addition.
Des-bromo Impurity Halogen-Metal exchange at Ar-Br.Keep addition T < 0°C. Do not use MeLi; stick to MeMgBr.
Styrene Formation Acidic quench or high heat during drying.Use NH₄Cl quench (not HCl). Concentrate rotary evaporator bath < 40°C.
Solidification Issues Residual solvent or impurities.Triturate with cold pentane/heptane. Seed with pure crystal if available.

References

  • Grignard Addition to Esters: Silverman, G. S., & Rakita, P. E. (Eds.).[5][7][8][9][10] (1996). Handbook of Grignard Reagents. Marcel Dekker.

  • Synthesis of Hindered Benzylic Alcohols: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General mechanism reference).
  • Fischer Esterification Protocols: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.
  • Safety in Grignard Scale-up: Org. Process Res. Dev. 2012, 16, 11, 1665–1668. "Safe Scale-Up of Exothermic Grignard Reactions."

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Temperature for Lithiation of Hindered Aryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for organometallic chemistry applications. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of temperature in the successful lithiation of sterically hindered aryl bromides. The information is tailored for researchers, chemists, and process development professionals aiming to enhance yield, purity, and reproducibility in these challenging transformations.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so critical when lithiating hindered aryl bromides?

Temperature is arguably the most critical parameter in these reactions due to the nature of the organolithium species involved. The C-Li bond is highly polarized, making aryllithiums strong bases and potent nucleophiles[1]. This high reactivity, however, comes at the cost of thermal stability[1][2].

Here's a breakdown of the causality:

  • Intermediate Stability: Aryllithium intermediates, especially those with bulky substituents, can be thermally labile. At elevated temperatures, they can decompose, often leading to a dark coloration of the reaction mixture and a significant drop in yield. Reactions are typically conducted at low temperatures (e.g., -78 °C) to ensure the intermediate's survival long enough for the subsequent electrophilic quench[3][4].

  • Selectivity and Side Reactions: Many undesired reaction pathways are kinetically accessible at higher temperatures. Strict temperature control is essential to favor the desired lithium-halogen exchange over competing side reactions.

  • Managing Exotherms: The lithium-halogen exchange is often exothermic. A low-temperature bath provides a crucial heat sink, preventing localized heating upon addition of the alkyllithium reagent, which could trigger decomposition or side reactions[5].

Q2: What is the recommended starting temperature for a new, unoptimized lithiation of a hindered aryl bromide?

For most lithium-halogen exchange reactions on aryl bromides, -78 °C is the universally recommended starting point. This temperature, conveniently achieved with a dry ice/acetone bath, provides an excellent balance between maintaining the stability of the aryllithium intermediate and allowing the reaction to proceed at a reasonable rate[3][6]. For particularly unstable intermediates or sensitive substrates, temperatures as low as -90°C to -100°C may be necessary[4].

Q3: What specific side reactions occur if the temperature is too high?

Allowing the temperature to rise, even locally, can initiate several destructive pathways:

  • Reaction with Solvent: Ethereal solvents like tetrahydrofuran (THF), while common, can be deprotonated by highly reactive aryllithiums at temperatures above approximately -20 °C. This consumes the desired intermediate and complicates purification.

  • Benzyne Formation: If the aryl bromide has a proton ortho to the bromine, an increase in temperature can promote elimination of LiBr to form a highly reactive benzyne intermediate, which leads to a host of undesired products[7]. This is a common issue for ortho-lithiated aryl halides.

  • The "Halogen Dance": This is an isomerization reaction where the lithium atom "dances" around the aromatic ring to a more thermodynamically stable position[8]. For a hindered aryl bromide, the initial kinetically formed aryllithium might rearrange to a less hindered, more stable position if the temperature is high enough to overcome the activation barrier for this process[8][9][10]. Lower temperatures effectively "freeze" the desired kinetic product[8].

  • Wurtz-Fittig Type Coupling: The aryllithium can react with unreacted aryl bromide starting material, leading to the formation of biaryl impurities.

Q4: Is it possible for the temperature to be too low?

Yes. While crucial for stability, excessively low temperatures can negatively impact the reaction:

  • Reaction Rate: All chemical reactions slow down as the temperature is lowered. If the rate of lithium-halogen exchange becomes impractically slow, the reaction may not reach completion in a reasonable timeframe.

  • Solubility: The starting aryl bromide or the aryllithium intermediate may precipitate out of the solvent at very low temperatures, effectively halting the reaction in the solution phase. This can sometimes be mitigated by changing the solvent system[7].

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during the lithiation of hindered aryl bromides and provides temperature-centric solutions.

Problem 1: Low or No Conversion to the Aryllithium Intermediate
  • Symptom: Analysis of a quenched reaction aliquot (e.g., with D₂O or TMSCl) shows predominantly unreacted starting material.

  • Potential Cause: The reaction temperature is too low, causing the rate of lithium-halogen exchange to be extremely slow.

  • Troubleshooting Steps:

    • Confirm Reagent Activity: First, ensure your alkyllithium reagent (e.g., n-BuLi, s-BuLi) is of sufficient molarity via titration. Old or improperly stored reagents are a common failure point.

    • Controlled Warming: If the reagent is active, slowly and carefully allow the reaction to warm. For example, let the -78 °C bath warm to -60 °C or -50 °C over 30-60 minutes.

    • Monitor Progress: Take aliquots at different temperature points (e.g., at -78 °C, -60 °C, and -50 °C), quench them with a suitable electrophile, and analyze the product distribution to identify the temperature at which the reaction initiates effectively.

Problem 2: Significant Formation of Side Products (e.g., Isomers, Biaryls)
  • Symptom: The crude product mixture contains multiple isomers (suggesting a halogen dance) or biaryl coupling products.

  • Potential Cause: The reaction temperature was too high, either globally or locally. This is the most common cause of poor selectivity.

  • Troubleshooting Steps:

    • Improve Cooling Efficiency: Ensure the reaction flask is well-immersed in the cooling bath and that the bath is a homogenous slurry (not just chunks of dry ice) for efficient heat transfer[11]. Use a Dewar flask for better insulation[11].

    • Slow Reagent Addition: Add the alkyllithium reagent very slowly (dropwise) to the solution of the aryl bromide. This minimizes local temperature spikes from the reaction exotherm. For larger-scale reactions, consider using a syringe pump for controlled, consistent addition.

    • Run at a Lower Temperature: If a -78 °C bath still gives side products, try a lower temperature bath, such as liquid nitrogen/diethyl ether (-100 °C) or liquid nitrogen/isopentane (-160 °C), though be mindful of solvent freezing points.

    • Consider In Situ Trapping: If the aryllithium is intrinsically unstable even at very low temperatures, an in situ trapping (or Barbier-type) protocol can be effective. This involves having the electrophile present in the reaction flask during the addition of the alkyllithium reagent[12]. The aryllithium is trapped as soon as it forms, minimizing its lifetime and the chance for side reactions.

Problem 3: Reaction Mixture Turns Dark Brown/Black with Low Yield
  • Symptom: Upon addition of the alkyllithium, the solution rapidly darkens, and the final yield of the desired product is very low.

  • Potential Cause: The generated aryllithium intermediate is decomposing. This is common for highly hindered or electronically unstable systems.

  • Troubleshooting Steps:

    • Verify Temperature Control: As with selectivity issues, the primary suspect is a temperature excursion. Re-evaluate and optimize your cooling setup and addition rate.

    • Use a More Stable Alkyllithium: While more reactive, t-BuLi can sometimes lead to more decomposition than n-BuLi. If using t-BuLi, ensure the temperature is strictly maintained below -78 °C.

    • Transmetalation: A powerful strategy is to transmetalate the initially formed aryllithium to a more stable organometallic species. After the lithium-halogen exchange is complete at low temperature, adding a solution of ZnCl₂ or MgBr₂•OEt₂ can generate the corresponding organozinc or Grignard reagent, which are often more thermally robust and can be warmed to higher temperatures for reaction with the electrophile[7].

Data Presentation & Visualizations

Table 1: Common Low-Temperature Cooling Baths

This table provides a quick reference for preparing cooling baths to achieve specific sub-ambient temperatures.

Target TemperatureBath Composition (Coolant/Solvent)Notes
0 °CIce / WaterStandard for quenching and workups.[6]
~ -20 °CIce / Sodium Chloride (NaCl)A simple way to get below freezing.[6]
-40 °CDry Ice / AcetonitrileUseful intermediate temperature.[13]
-78 °C Dry Ice / Acetone or Isopropanol The most common bath for organolithium chemistry.[6][11]
-92 °CLiquid N₂ / DichloromethaneBe aware of the solvent's freezing point.[13]
-100 °CLiquid N₂ / Diethyl EtherGood for highly sensitive intermediates.
Diagram 1: Key Reaction Pathways Influenced by Temperature

This diagram illustrates how temperature dictates the fate of the aryl bromide starting material. The desired pathway (lithium-halogen exchange) is favored at low temperatures, while higher temperatures open channels to undesired side reactions.

G cluster_conditions cluster_reactants cluster_products Temp_Low Low Temp (e.g., -78°C) ArLi Desired Aryllithium (Ar-Li) Temp_Low->ArLi Favors Formation & Stability Temp_High High Temp (e.g., > -40°C) Side_Products Side Products (Benzyne, Halogen Dance, Decomposition) Temp_High->Side_Products Promotes ArBr Hindered Aryl Bromide (Ar-Br) ArBr->ArLi Lithium-Halogen Exchange BuLi Alkyllithium (n-BuLi) ArLi->Side_Products Decomposition / Isomerization Final_Product Trapped Product (Ar-E) ArLi->Final_Product Electrophile Electrophile (E+) G start Start: New Hindered Aryl Bromide r1 Run initial test reaction at -78°C start->r1 c1 Quench aliquot. Analyze conversion & purity. r1->c1 p1 Good conversion (>90%) & high purity (>95%)? c1->p1 Yes p2 Low conversion? c1->p2 No p3 Poor purity/selectivity? c1->p3 No end Optimized Temperature Protocol p1->end s1 Slowly warm reaction (e.g., to -60°C, then -50°C). Monitor at each step. p2->s1 s2 Re-run at lower temp (e.g., -90°C to -100°C). Ensure slow BuLi addition. p3->s2 c2 Identify optimal temperature/time point. s1->c2 s2->c2 c2->end

Caption: A systematic workflow for optimizing reaction temperature.

References

  • Molla, R. A., & Bera, J. (2018). Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate Moiety. The Journal of Organic Chemistry, 83(15), 8519-8527. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Heating and Cooling. [Link]

  • Beak, P., Musick, T. J., & Chen, C. W. (1988). Lithiation of aryl bromides possessing alpha-proton of carbonyl groups. Journal of the American Chemical Society, 110(25), 8675-8677. [Link]

  • Wikipedia. (n.d.). Organolithium reagent. [Link]

  • Interchim. (2019, January 15). Solutions for low temperature synthesis. Interchim – Blog. [Link]

  • Moodle@Units. (n.d.). Conducting Reactions Below Room Temperature. [Link]

  • Radleys. (2023, April 18). How To Perform Reactions At Low Temperatures. [Link]

  • Reddit. (2023, May 3). Do you know the mechanism of this reaction? r/OrganicChemistry. [Link]

  • Collum, D. B., et al. (2008). Optimization of Organolithium Reactions. Organic Process Research & Development, 12(6), 1196-1213. [Link]

  • Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. [Link]

  • GIGNAC, A., et al. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 28(71), e202202286. [Link]

  • Wikipedia. (n.d.). Halogen dance rearrangement. [Link]

  • Google Patents. (n.d.). DE10146233C1 - Preparation of aryl-lithium compounds, used as reagents in organic synthesis, involves adding aryl catalyst in reaction of aryl halide with lithium in solvent containing ether.
  • Insights in Advanced Organic Chemistry. (2024, February 21). Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11 [Video]. YouTube. [Link]

  • Mettler Toledo. (n.d.). New Experimental Techniques for Organic Synthesis. [Link]

  • Collum, D. B., et al. (2008). Optimization of Organolithium Reactions. Organic Process Research & Development, 12(6), 1196-1213. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 2-(2-Bromo-3-methylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical comparison of various analytical techniques for the characterization of 2-(2-Bromo-3-methylphenyl)propan-2-ol, a substituted aromatic tertiary alcohol. By moving beyond a simple recitation of methods, we will explore the causality behind experimental choices and the self-validating nature of a multi-technique approach to structural elucidation.

The Central Role of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural determination of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Predicted ¹H NMR Spectrum of 2-(2-Bromo-3-methylphenyl)propan-2-ol

The proton NMR spectrum is anticipated to provide key insights into the molecule's structure. Based on established principles of chemical shifts and spin-spin coupling, the following resonances are predicted:

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~7.4-7.2Multiplet3HAr-H The aromatic protons are expected to appear in the downfield region due to the deshielding effect of the benzene ring. The substitution pattern will lead to a complex multiplet.
~2.4Singlet3HAr-CH₃ The methyl group attached to the aromatic ring will appear as a singlet in the typical benzylic proton region.
~1.6Singlet6HC(CH₃)₂The two methyl groups attached to the tertiary carbon are equivalent and will appear as a single, sharp peak.
~2.0-3.0Broad Singlet1HOH The hydroxyl proton is often broad and its chemical shift can vary depending on solvent and concentration due to hydrogen bonding.
Predicted ¹³C NMR Spectrum of 2-(2-Bromo-3-methylphenyl)propan-2-ol

The carbon-13 NMR spectrum will complement the ¹H NMR data by providing information on the carbon framework of the molecule.

Chemical Shift (ppm)AssignmentRationale
~145-140C -BrThe carbon atom directly attached to the electronegative bromine atom will be significantly deshielded.
~138-135C -C(CH₃)₂OHThe aromatic carbon bearing the propan-2-ol substituent will appear in this region.
~130-125Ar-C HThe aromatic methine carbons will resonate in this typical range.
~125-120C -CH₃The aromatic carbon attached to the methyl group.
~75C (CH₃)₂OHThe quaternary carbon of the propan-2-ol group, being attached to an oxygen atom, will be deshielded.
~30C(CH₃ )₂The two equivalent methyl carbons of the propan-2-ol group.
~20Ar-CH₃ The carbon of the methyl group attached to the aromatic ring.

Comparative Analytical Techniques

While NMR is a powerful tool, a comprehensive structural confirmation often necessitates the use of complementary techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Expected Fragmentation Pattern:

  • Molecular Ion (M+): A pair of peaks corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) will be observed, confirming the presence of one bromine atom.

  • Loss of a methyl group (-15 Da): A common fragmentation pathway for tertiary alcohols is the loss of a methyl radical to form a stable tertiary carbocation.

  • Loss of water (-18 Da): Dehydration is another characteristic fragmentation for alcohols.

  • Benzylic cleavage: Cleavage of the bond between the aromatic ring and the propan-2-ol substituent can also occur.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Characteristic Absorption Bands:

  • O-H stretch: A broad and strong absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the hydroxyl group in an alcohol.[1][2]

  • C-O stretch: A strong absorption band around 1150 cm⁻¹ is indicative of a tertiary alcohol.[1][2]

  • Aromatic C-H stretch: A sharp absorption above 3000 cm⁻¹.

  • Aromatic C=C stretch: Absorptions in the 1600-1450 cm⁻¹ region.

  • C-H out-of-plane bending: The substitution pattern on the benzene ring (1,2,3-trisubstituted) will give rise to characteristic bands in the 900-675 cm⁻¹ region.[3]

X-ray Crystallography

For crystalline solids, X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in three-dimensional space. This technique can unambiguously establish stereochemistry and intermolecular interactions.

Experimental Protocols

NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 2-(2-Bromo-3-methylphenyl)propan-2-ol.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 15 ppm.

    • Use a 30° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire 16-32 scans for good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a sufficient number of scans (typically several hundred to thousands) to obtain a good spectrum due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the spectra to the TMS signal.

    • Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.

Caption: Workflow for NMR Spectrum Acquisition and Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-(2-Bromo-3-methylphenyl)propan-2-ol.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup:

    • Set the GC oven temperature program to achieve good separation from any impurities. A typical program might start at 50°C and ramp up to 250°C.

    • Use a suitable capillary column (e.g., a nonpolar DB-5ms column).

    • Set the injector temperature to 250°C and the transfer line temperature to 280°C.

    • The mass spectrometer should be set to scan a mass range that includes the expected molecular weight (e.g., 50-300 m/z).

  • Data Acquisition:

    • Inject a small volume (typically 1 µL) of the sample solution into the GC.

    • Acquire the mass spectrum of the peak corresponding to the target compound.

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern.

    • Analyze the fragmentation pattern to identify characteristic losses.

Caption: Workflow for GC-MS Analysis.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in 2-(2-Bromo-3-methylphenyl)propan-2-ol.

Methodology:

  • Sample Preparation:

    • Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR crystal is clean before applying the sample.

    • Collect a background spectrum of the empty ATR crystal.

  • Data Acquisition:

    • Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Caption: Workflow for ATR-FTIR Spectroscopy.

Conclusion

The structural elucidation of a molecule like 2-(2-Bromo-3-methylphenyl)propan-2-ol is best achieved through a synergistic approach. While NMR spectroscopy provides the most detailed structural map, Mass Spectrometry and IR Spectroscopy offer crucial confirmatory data regarding molecular weight, elemental composition, and the presence of key functional groups. For crystalline materials, X-ray crystallography remains the gold standard for unambiguous structure determination. By integrating data from these complementary techniques, researchers can achieve a high level of confidence in their structural assignments, a critical aspect of scientific integrity in drug discovery and development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ChemDraw. (n.d.). NMR Prediction. PerkinElmer.
  • NMRDB.org. (n.d.). NMR Predict. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Bruker. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Gas Chromatography-Mass Spectrometry (GC/MS). Retrieved from [Link]

  • Smith, B. C. (1999).
  • Glusker, J. P., & Trueblood, K. N. (1985). Crystal Structure Analysis: A Primer. Oxford University Press.

Sources

The Pyridyl Advantage: A Comparative Guide to Reactivity in Covalent KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dawn of Drugging the "Undruggable" KRAS

For decades, the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) was considered an "undruggable" target in oncology.[1] As one of the most frequently mutated oncogenes in human cancers, particularly in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer, the development of effective KRAS inhibitors remained a formidable challenge.[1][2] The breakthrough came with the discovery of a cryptic pocket on the surface of the KRAS G12C mutant, which harbors a cysteine residue at position 12. This unique feature paved the way for the development of targeted covalent inhibitors that could irreversibly bind to this cysteine, locking the KRAS protein in an inactive, GDP-bound state.[1][3]

This guide provides an in-depth technical comparison of the reactivity of two key structural motifs found in the warheads of KRAS G12C inhibitors: the phenyl and pyridyl analogs. We will delve into the mechanistic underpinnings of their differential reactivity, present comparative kinetic data, and provide detailed experimental protocols for researchers in the field of drug discovery and development.

The Covalent Reaction: A Tale of Two Aromatic Rings

The cornerstone of current KRAS G12C inhibitors is an electrophilic acrylamide group that forms a covalent bond with the nucleophilic thiol of the cysteine-12 residue via a Michael addition reaction.[4] The reactivity of this "warhead" is finely tuned by the substituents attached to it. Among the most critical of these are the aromatic rings that are integral to the inhibitor's scaffold. Here, we compare the impact of a phenyl versus a pyridyl ring on the kinetics of this covalent modification.

The Phenyl Progenitors: Laying the Foundation

Early developmental efforts for KRAS G12C inhibitors, such as the precursors to adagrasib (MRTX849), often featured a phenyl ring as part of the core structure. While these compounds demonstrated the feasibility of covalent targeting, the optimization of their reactivity and overall efficacy was an ongoing process.

The Pyridyl Ascendancy: A Boost in Reactivity

Subsequent generations of inhibitors, including the FDA-approved sotorasib (AMG 510), incorporated a pyridyl moiety.[3] This substitution has been shown to significantly enhance the rate of covalent modification. The key to this enhanced reactivity lies in the electronic properties of the pyridine ring.

The nitrogen atom in the pyridine ring is electron-withdrawing, which can influence the electronics of the acrylamide warhead. More significantly, the pyridyl nitrogen can act as a general base, deprotonating the incoming cysteine thiol. This deprotonation increases the nucleophilicity of the thiol, thereby accelerating the Michael addition reaction. This intramolecular catalysis is a key factor contributing to the superior reactivity of pyridyl-containing inhibitors.

Visualizing the Mechanism of Action

To conceptualize the interaction between the inhibitor and the KRAS G12C protein, it is essential to understand the signaling pathway and the mechanism of covalent inhibition.

KRAS_Signaling_Pathway cluster_upstream Upstream Signaling cluster_ras_cycle KRAS Activation Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyridyl/Phenyl KRAS G12C Inhibitor Inhibitor->KRAS_GDP Covalently Binds to Cys12

Caption: Simplified KRAS signaling pathway and the point of intervention for covalent inhibitors.

Quantitative Comparison: The Kinetic Evidence

InhibitorAromatic Moietykinact/KI (M-1s-1)Reference
ARS-1620Phenyl (within a quinazoline)1,100 ± 200[6]
AMG 510 (Sotorasib)Pyridyl>5-fold higher than ARS-853*[7]

*Note: ARS-853 is a precursor to ARS-1620. A direct kinact/KI for sotorasib is not publicly disclosed in the same format, but comparative studies indicate a significantly faster rate of covalent modification.[7]

The data suggests that the incorporation of a pyridyl ring, as seen in sotorasib, leads to a substantial increase in the rate of covalent modification compared to earlier phenyl-containing inhibitors like ARS-1620.[6][7]

Experimental Protocols: Assessing Inhibitor Reactivity

Accurate determination of the kinetic parameters of covalent inhibitors is crucial for their development. Below are representative protocols for key assays.

Experimental Workflow for Evaluating Inhibitor Reactivity

experimental_workflow start Start: Synthesized Inhibitor Analogs (Phenyl vs. Pyridyl) kinetic_assay Biochemical Kinetic Assay (e.g., RapidFire-MS) start->kinetic_assay data_analysis Data Analysis: Determine kinact/KI kinetic_assay->data_analysis cetsa Cellular Thermal Shift Assay (CETSA) data_analysis->cetsa target_engagement Mass Spectrometry-Based Proteomics data_analysis->target_engagement cellular_activity Cellular Assays (p-ERK, Viability) cetsa->cellular_activity target_engagement->cellular_activity in_vivo In Vivo Efficacy Studies cellular_activity->in_vivo end End: Lead Optimization in_vivo->end

Caption: A typical workflow for the evaluation of covalent KRAS G12C inhibitors.

Protocol 1: High-Throughput Kinetic Analysis using Mass Spectrometry

This protocol outlines a method for determining the kinact/KI of a covalent inhibitor.[5]

Objective: To quantify the second-order rate constant of covalent bond formation between a KRAS G12C inhibitor and the purified KRAS G12C protein.

Materials:

  • Purified, GDP-bound KRAS G12C protein

  • Test inhibitor (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM Tris, pH 7.5, 100 mM NaCl, 1 mM MgCl2, 1 mM TCEP)

  • Quench solution (e.g., 1% formic acid in water)

  • RapidFire-MS system or equivalent high-throughput mass spectrometer

Procedure:

  • Reaction Setup:

    • Prepare a series of inhibitor concentrations in the assay buffer.

    • In a 96-well plate, mix the KRAS G12C protein with the assay buffer.

    • Initiate the reaction by adding the inhibitor solutions to the protein solutions at various time points.

  • Quenching:

    • At predefined time points, quench the reaction by adding the quench solution. This will denature the protein and stop the covalent modification.

  • Mass Spectrometry Analysis:

    • Analyze the quenched samples using a high-throughput mass spectrometry system to determine the ratio of unmodified to modified KRAS G12C protein at each time point and inhibitor concentration.

  • Data Analysis:

    • Plot the percentage of unmodified protein as a function of time for each inhibitor concentration.

    • Fit the data to a pseudo-first-order equation to obtain the observed rate constant (kobs) for each concentration.

    • Plot kobs versus the inhibitor concentration. The slope of this line represents the second-order rate constant, kinact/KI.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that an inhibitor binds to its target in a cellular environment.[8]

Objective: To assess the target engagement of a KRAS G12C inhibitor in intact cells by measuring the thermal stabilization of the KRAS G12C protein upon inhibitor binding.

Materials:

  • KRAS G12C mutant cell line (e.g., NCI-H358)

  • Complete cell culture medium

  • Test inhibitor

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for heating cell lysates (e.g., PCR thermocycler)

  • SDS-PAGE and Western blotting reagents

  • Anti-KRAS antibody

Procedure:

  • Cell Treatment:

    • Seed cells in culture plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the inhibitor or vehicle (DMSO) for a specified time (e.g., 2 hours).

  • Heating:

    • Harvest the cells, wash with PBS, and resuspend in lysis buffer.

    • Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Protein Separation and Detection:

    • Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble KRAS G12C in the supernatant by SDS-PAGE and Western blotting using a specific anti-KRAS antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Generate a melting curve by plotting the percentage of soluble KRAS G12C as a function of temperature for both inhibitor-treated and vehicle-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target stabilization and therefore, target engagement.

Conclusion and Future Perspectives

The evolution of KRAS G12C inhibitors from phenyl-based to pyridyl-based scaffolds highlights a key principle in modern drug design: the subtle tuning of electronic and catalytic properties can lead to significant improvements in potency and efficacy. The pyridyl moiety, through its ability to facilitate the covalent reaction, has proven to be a critical component in the development of successful clinical candidates.

Future research will likely focus on further optimizing the reactivity and selectivity of these covalent inhibitors. This may involve exploring other heterocyclic systems that can provide intramolecular catalysis or developing novel warheads with different reactivity profiles. Additionally, understanding and overcoming mechanisms of resistance to current KRAS G12C inhibitors will be a major focus of ongoing research. The principles of covalent inhibitor design, exemplified by the phenyl versus pyridyl comparison, will undoubtedly play a crucial role in these future endeavors.

References

  • Blair, H. A. (2021). Sotorasib: First Approval. Drugs, 81(13), 1569–1575.
  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives antitumor immunity.
  • Hallin, J., et al. (2020).
  • Hansen, R., et al. (2018). The reactivity-driven biochemical mechanism of covalent KRASG12C inhibitors. Nature Structural & Molecular Biology, 25(6), 454–462.
  • Hong, D. S., et al. (2020). KRASG12C Inhibition with Sotorasib in Advanced Solid Tumors. The New England Journal of Medicine, 383(13), 1207–1217.
  • Janes, M. R., et al. (2018). Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor. Cell, 172(3), 578-589.e17.
  • Lanman, B. A., et al. (2020). Discovery of a Covalent Inhibitor of KRASG12C (AMG 510) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 63(1), 52–65.
  • Lorthiois, E., et al. (2022). JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 65(24), 16173–16203.
  • Ostrem, J. M., et al. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions.
  • Patricelli, M. P., et al. (2016).
  • Skoulidis, F., et al. (2021). Sotorasib for Lung Cancers with KRAS p.G12C Mutation. The New England Journal of Medicine, 384(25), 2371–2381.
  • Wang, X., et al. (2022). Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead. MedComm, 3(1), e121.

Sources

mass spectrometry fragmentation pattern of C10H13BrO

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Distinguishing C10H13BrO Isomers via Mass Spectrometry Fragmentation Analysis

Abstract

For researchers in synthetic chemistry and drug development, the unambiguous structural elucidation of novel compounds is a cornerstone of progress. The chemical formula C10H13BrO represents a multitude of constitutional isomers, from aromatic ethers and alcohols to ketones, each possessing distinct chemical properties and potential biological activities. Differentiating these isomers requires a robust analytical approach. This guide provides an in-depth comparison of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of common C10H13BrO isomer classes. By synthesizing fundamental fragmentation principles with comparative data from structurally related compounds, this document serves as a practical reference for scientists to interpret mass spectra, predict fragmentation pathways, and confidently identify their target molecules.

The Foundational Role of Mass Spectrometry in Isomer Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[1] In electron ionization mass spectrometry (EI-MS), high-energy electrons bombard a molecule, causing it to ionize and form a molecular ion (M⁺•).[2] This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. The resulting mass spectrum is a unique fingerprint of the molecule's structure. For isomeric compounds that share the same molecular weight, the key to differentiation lies in their distinct fragmentation patterns, which are dictated by the type and location of functional groups.[2][3]

A critical, immediate identifier for any brominated compound is the isotopic signature of bromine. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[4] Consequently, any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks (an "isotope doublet") of nearly equal intensity, separated by two m/z units (M⁺• and M+2⁺•).[4] This characteristic pattern provides an invaluable preliminary confirmation of the compound's elemental composition.

Comparative Fragmentation Analysis of C10H13BrO Isomer Classes

The fragmentation pathways of a C10H13BrO isomer are primarily governed by its functional group (ether, ketone, alcohol) and the stability of the resulting carbocations. The stable aromatic ring influences many of the observed fragments. Below, we compare the predicted fragmentation patterns for three major classes of C10H13BrO isomers.

Class I: Brominated Aromatic Ethers (e.g., 1-Bromo-4-butoxybenzene)

Aromatic ethers are characterized by cleavages around the ether oxygen. The initial ionization is predicted to occur on one of the lone pair electrons of the oxygen atom.[5]

Key Fragmentation Pathways:

  • Alpha (α)-Cleavage: The bond between the alkyl carbon and the oxygen is weak and prone to cleavage. For 1-bromo-4-butoxybenzene, this results in the loss of a butyl radical (•C₄H₉) to form a highly stable bromophenoxy cation at m/z 171/173.

  • Beta (β)-Cleavage with Hydrogen Rearrangement: A more complex fragmentation involves the cleavage of the C-O bond with a hydrogen transfer from the alkyl chain to the oxygen, leading to the formation of a stable bromophenol radical cation at m/z 172/174 and the elimination of a neutral butene molecule. This is a common pathway for ethers.[5]

  • Alkyl Chain Fragmentation: The butyl cation ([C₄H₉]⁺) itself can be observed at m/z 57, though its formation from this structure might be less favored than pathways that preserve the stable aromatic ring.

G M 1-Bromo-4-butoxybenzene M⁺• m/z 228/230 F1 Bromophenoxy Cation [C₆H₄BrO]⁺ m/z 171/173 M->F1 α-Cleavage - •C₄H₉ F2 Bromophenol Radical Cation [C₆H₅BrO]⁺• m/z 172/174 M->F2 β-Cleavage + H-rearrangement - C₄H₈ F3 Butyl Cation [C₄H₉]⁺ m/z 57 M->F3 C-O Bond Cleavage

Class II: Brominated Aromatic Ketones (e.g., 1-(4-Bromophenyl)butan-1-one)

Aromatic ketones offer two highly characteristic fragmentation pathways that are diagnostic for their structure.

Key Fragmentation Pathways:

  • Alpha (α)-Cleavage (Acylium Ion Formation): The most favorable cleavage occurs at the C-C bond adjacent to the carbonyl group.[6] This results in the loss of the propyl radical (•C₃H₇) and the formation of the very stable bromobenzoyl cation at m/z 183/185. This is often the base peak in the spectrum. This acylium ion can further lose a neutral carbon monoxide (CO) molecule to yield the bromophenyl cation at m/z 155/157.[6]

  • McLafferty Rearrangement: This is a hallmark of ketones and aldehydes with a γ-hydrogen on their alkyl chain.[7] It involves a six-membered transition state where a γ-hydrogen is transferred to the carbonyl oxygen, followed by cleavage of the α-β bond. This results in the elimination of a neutral propene molecule (C₃H₆) and the formation of a resonance-stabilized radical cation at m/z 198/200.

G M 1-(4-Bromophenyl)butan-1-one M⁺• m/z 228/230 F1 Bromobenzoyl Cation [C₇H₄BrO]⁺ m/z 183/185 M->F1 α-Cleavage - •C₃H₇ F2 McLafferty Rearrangement Ion [C₈H₇BrO]⁺• m/z 198/200 M->F2 McLafferty Rearrangement - C₃H₆ F3 Bromophenyl Cation [C₆H₄Br]⁺ m/z 155/157 F1->F3 - CO

Class III: Brominated Aromatic Alcohols (e.g., 1-(4-Bromophenyl)butan-1-ol)

For aromatic alcohols, fragmentation is driven by the hydroxyl group and the stability of the benzylic position.

Key Fragmentation Pathways:

  • Dehydration: Alcohols readily lose a molecule of water (18 Da), especially if a stable alkene can be formed.[3] This leads to a significant M-18 peak at m/z 210/212. The molecular ion itself may be weak or entirely absent.

  • Alpha (α)-Cleavage (Benzylic Cleavage): Cleavage of the C-C bond adjacent to the carbon bearing the hydroxyl group is highly favorable due to the formation of a resonance-stabilized oxonium ion. For 1-(4-bromophenyl)butan-1-ol, this involves the loss of a propyl radical (•C₃H₇) to produce a prominent fragment at m/z 185/187. This is often the most intense peak in the spectrum.

  • Aromatic Ring Fragments: The stable bromotropylium ion may also be formed, contributing to peaks around m/z 169/171, though this is less direct than the primary benzylic cleavage.

G M 1-(4-Bromophenyl)butan-1-ol M⁺• m/z 228/230 F1 Dehydration Product [C₁₀H₁₁Br]⁺• m/z 210/212 M->F1 Loss of H₂O F2 Benzylic/Oxonium Ion [C₇H₆BrO]⁺ m/z 185/187 M->F2 α-Cleavage - •C₃H₇

Comparative Data Summary

The following table summarizes the key diagnostic fragment ions that can be used to differentiate between the major isomer classes of C10H13BrO. The presence and relative intensity of these ions provide strong evidence for the underlying molecular structure.

Isomer Class Molecular Ion (m/z 228/230) Key Diagnostic Fragment 1 (m/z) Fragmentation Pathway 1 Key Diagnostic Fragment 2 (m/z) Fragmentation Pathway 2
Aromatic Ether Present, moderate intensity171/173α-Cleavage (Loss of •C₄H₉)172/174β-Cleavage (Loss of C₄H₈)
Aromatic Ketone Present, moderate to strong183/185α-Cleavage (Bromobenzoyl ion)198/200McLafferty Rearrangement
Aromatic Alcohol Weak or absent185/187α-Cleavage (Benzylic/Oxonium ion)210/212Dehydration (Loss of H₂O)

Experimental Protocol: Acquiring a High-Quality EI Mass Spectrum

To obtain reliable data for comparison, a standardized analytical protocol is essential. Gas Chromatography (GC) is the preferred method for introducing pure, volatile isomers into the mass spectrometer.

Step-by-Step GC-MS Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of the purified C10H13BrO isomer in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Configuration:

    • Inlet: Split/splitless injector, set to 250°C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10-15°C/min to 280°C and hold for 5 minutes.

  • Injection: Inject 1 µL of the prepared sample. A split ratio of 50:1 is typically appropriate.

  • Mass Spectrometer Configuration (EI Source):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV (standard for library matching).

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: Scan from m/z 40 to 400 to ensure capture of all relevant fragments and the molecular ion.

  • Data Acquisition and Analysis: Acquire the data and examine the mass spectrum of the chromatographic peak corresponding to the compound. Identify the molecular ion doublet (m/z 228/230) and the major fragment ions. Compare the observed pattern to established fragmentation rules and spectral libraries like the NIST/EPA/NIH Mass Spectral Library.[8][9]

Data Interpretation Workflow

When confronted with an unknown C10H13BrO spectrum, a logical workflow is crucial for efficient and accurate identification.

G cluster_0 Initial Spectrum Analysis cluster_1 Isomer Class Differentiation cluster_2 Conclusion Start Acquire Mass Spectrum CheckBr Observe M/M+2 peaks? (e.g., at 228/230) Start->CheckBr CheckM18 Strong M-18 peak? (m/z 210/212) CheckBr->CheckM18 Yes Inconclusive Review Structure/ Other Isomer Class CheckBr->Inconclusive No CheckAcylium Strong peak at m/z 183/185? CheckM18->CheckAcylium No Alcohol Likely Aromatic Alcohol CheckM18->Alcohol Yes CheckEther Strong peak at m/z 171/173? CheckAcylium->CheckEther No CheckMclafferty Peak at m/z 198/200? CheckAcylium->CheckMclafferty Yes Ether Likely Aromatic Ether CheckEther->Ether Yes CheckEther->Inconclusive No Ketone Likely Aromatic Ketone CheckMclafferty->Ketone Yes CheckMclafferty->Ether No

Conclusion

The differentiation of C10H13BrO isomers is eminently achievable through a careful analysis of their EI mass spectra. While all isomers will exhibit the characteristic M/M+2 isotopic pattern of bromine, the functional group dictates the subsequent fragmentation cascade. Aromatic ketones are readily identified by their stable bromobenzoyl cation and potential McLafferty rearrangement. Aromatic alcohols are signaled by a prominent loss of water and a strong benzylic fragment. Finally, aromatic ethers are characterized by cleavage around the ether linkage to produce stable phenoxy or phenol-type ions. By leveraging this comparative knowledge and adhering to a rigorous experimental protocol, researchers can confidently elucidate the structure of their synthesized compounds, accelerating the pace of discovery and development.

References

  • Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis Online. [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. [Link]

  • CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). CHEMISTRY 1000. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Fragmentation patterns in mass spectra. Chemguide. [Link]

  • 2-Bromo-4-ethyl-1-methoxybenzene. PubChem, National Center for Biotechnology Information. [Link]

  • NIST Mass Spectral Library. Mass Spec Software. [Link]

  • NIST/EPA/NIH Mass Spectral Library 2023. Wiley Science Solutions. [Link]

  • 2-Bromo-4-ethylaniline. PubChem, National Center for Biotechnology Information. [Link]

  • Fragmentation Patterns in Mass Spectrometry (1.2.5). TutorChase. [Link]

  • NIST 23 Mass Spectral Library. Scientific Instrument Services. [Link]

  • NIST/EPA/NIH Mass Spectral Library with Search Program. National Institute of Standards and Technology. [https://data.nist.gov/od/id/mds2-23 NIST-SRD1A-v20]([Link] NIST-SRD1A-v20)

  • Molecular peaks of bromide compounds. ResearchGate. [Link]

  • Mass Spectrometry Data Center. National Institute of Standards and Technology. [Link]

  • Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen. [Link]

Sources

A Comparative Guide to the Reactivity of 2-(2-Bromo-3-methylphenyl)propan-2-ol and 2-(2-Bromophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Benzylic Alcohols

Benzylic alcohols are pivotal intermediates in organic synthesis, serving as precursors to a wide array of functional groups. Their reactivity, particularly in substitution and elimination reactions, is profoundly influenced by the nature and position of substituents on the aromatic ring. This guide focuses on two such analogs: 2-(2-Bromo-3-methylphenyl)propan-2-ol and 2-(2-Bromophenyl)propan-2-ol. The presence of a methyl group at the meta-position to the propan-2-ol moiety in the former introduces subtle yet significant electronic and steric differences, which in turn dictate their reaction kinetics and product distributions. Understanding these nuances is critical for medicinal chemists and process development scientists in designing efficient synthetic routes and predicting reaction outcomes.

Theoretical Framework: Electronic and Steric Effects on Reactivity

The reactivity of benzylic alcohols in reactions proceeding through a carbocation intermediate, such as SN1 and E1 pathways, is predominantly governed by the stability of this intermediate.[1][2] The rate-determining step in these reactions is the formation of the benzylic carbocation.[3] Therefore, any structural feature that stabilizes this carbocation will enhance the reaction rate.

Electronic Effects

The primary electronic difference between the two molecules is the presence of a methyl group on the phenyl ring of 2-(2-Bromo-3-methylphenyl)propan-2-ol. Alkyl groups are known to be weakly electron-donating through two main effects:

  • Inductive Effect (+I): The methyl group, being less electronegative than the sp²-hybridized carbons of the benzene ring, pushes electron density through the sigma bonds towards the ring. This inductive donation helps to disperse the positive charge of the benzylic carbocation, thereby stabilizing it.

  • Hyperconjugation: The sigma electrons of the C-H bonds of the methyl group can overlap with the empty p-orbital of the benzylic carbocation. This delocalization of electron density further stabilizes the carbocation.

In 2-(2-Bromo-3-methylphenyl)propan-2-ol, the methyl group is at the 3-position (meta to the propan-2-ol group). While the inductive effect operates at the meta position, hyperconjugation is most effective for substituents at the ortho and para positions, where direct resonance delocalization with the benzylic carbocation is possible. Nevertheless, the electron-donating inductive effect of the meta-methyl group in 2-(2-Bromo-3-methylphenyl)propan-2-ol will lead to a more stabilized carbocation intermediate compared to that formed from 2-(2-Bromophenyl)propan-2-ol, which lacks this additional electron-donating group.

Steric Effects

Both molecules possess a bromine atom at the ortho position. Ortho substituents can exert steric hindrance, potentially affecting the planarity of the benzylic carbocation and hindering the approach of a nucleophile or solvent molecule. However, since the steric environment immediately surrounding the benzylic carbon is identical in both carbocation intermediates (a bromine atom at the ortho position), the difference in steric hindrance between the two molecules is primarily due to the meta-methyl group in 2-(2-Bromo-3-methylphenyl)propan-2-ol. This meta-substituent is not expected to significantly influence the steric accessibility of the benzylic carbon. Therefore, the electronic effects are predicted to be the dominant factor in differentiating the reactivity of these two compounds.

Based on this theoretical analysis, 2-(2-Bromo-3-methylphenyl)propan-2-ol is predicted to be more reactive in SN1 and E1 reactions than 2-(2-Bromophenyl)propan-2-ol due to the enhanced stability of its corresponding benzylic carbocation.

Comparative Reactivity Data (Qualitative)

CompoundKey Structural FeaturePredicted Relative Reactivity (SN1/E1)Rationale
2-(2-Bromo-3-methylphenyl)propan-2-olMeta-methyl group (electron-donating)HigherThe +I effect of the methyl group stabilizes the benzylic carbocation intermediate.
2-(2-Bromophenyl)propan-2-olNo additional electron-donating groupLowerThe benzylic carbocation is less stabilized compared to the methylated analog.

Experimental Protocols

To empirically validate the predicted reactivity difference, the following experimental protocols can be employed.

Synthesis of Starting Materials

4.1.1. Synthesis of 2-(2-Bromophenyl)propan-2-ol

This compound can be synthesized via a Grignard reaction between methylmagnesium bromide and 2-bromoacetophenone, or by the reaction of methylmagnesium bromide with methyl 2-bromobenzoate. A literature procedure involves the addition of methylmagnesium iodide to ethyl 2-bromobenzoate.

Step-by-Step Protocol (adapted from literature):

  • Prepare a Grignard reagent from magnesium turnings and methyl iodide in anhydrous diethyl ether.

  • In a separate flask, dissolve ethyl 2-bromobenzoate in anhydrous diethyl ether and cool to -5 °C.

  • Slowly add the prepared methylmagnesium iodide solution to the ester solution.

  • After the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Separate the ether layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

  • Purify the product by distillation under reduced pressure.

4.1.2. Synthesis of 2-(2-Bromo-3-methylphenyl)propan-2-ol

A similar Grignard-based approach can be used, starting from 1-bromo-2-methylbenzene.

Step-by-Step Protocol (Proposed):

  • Prepare the Grignard reagent from 1-bromo-2-methylbenzene and magnesium turnings in anhydrous tetrahydrofuran (THF).

  • In a separate flask, dissolve dry acetone in anhydrous THF and cool to 0 °C.

  • Slowly add the acetone solution to the stirred Grignard reagent, maintaining a low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional period.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as diethyl ether.

  • Dry the combined organic extracts and remove the solvent under reduced pressure.

  • Purify the resulting tertiary alcohol by column chromatography or distillation.

Comparative Reactivity Experiment: Acid-Catalyzed Dehydration (E1)

A straightforward method to compare the reactivity is to monitor the rate of acid-catalyzed dehydration, which proceeds via an E1 mechanism. The formation of the resulting alkene can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Step-by-Step Protocol:

  • In separate, identical reaction vessels, dissolve equimolar amounts of 2-(2-Bromo-3-methylphenyl)propan-2-ol and 2-(2-Bromophenyl)propan-2-ol in a suitable solvent (e.g., acetic acid).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) to each vessel simultaneously to initiate the reaction.

  • Maintain the reactions at a constant temperature.

  • At regular time intervals, withdraw an aliquot from each reaction mixture, quench the reaction (e.g., by adding a weak base), and analyze the composition by GC or NMR to determine the extent of conversion of the starting material to the alkene product.

  • Plot the concentration of the starting material versus time for both reactions to compare their rates. The reaction that shows a faster decrease in the concentration of the starting alcohol is the more reactive compound.

Visualizing the Reaction Pathways and Workflows

SN1_Mechanism A1 Benzylic Alcohol (with Me group) B1 Carbocation 1 (stabilized by Me) A1->B1 Slow (rate-determining) C1 Substitution/Elimination Products B1->C1 Fast A2 Benzylic Alcohol (without Me group) B2 Carbocation 2 (less stable) A2->B2 Slower (higher activation energy) C2 Substitution/Elimination Products B2->C2 Fast

Caption: SN1/E1 reaction pathway comparison.

Experimental_Workflow cluster_synthesis Synthesis of Starting Materials cluster_kinetics Comparative Kinetics Experiment S1 Grignard Reagent Formation S2 Reaction with Ketone/Ester S1->S2 S3 Aqueous Workup S2->S3 S4 Purification S3->S4 K1 Dissolve Alcohols in Solvent S4->K1 Use Purified Alcohols K2 Initiate with Acid Catalyst K1->K2 K3 Monitor Reaction Progress (GC/NMR) K2->K3 K4 Data Analysis: Plot [Reactant] vs. Time K3->K4

Caption: General experimental workflow.

Conclusion

The presence of a meta-methyl group in 2-(2-Bromo-3-methylphenyl)propan-2-ol is predicted to increase its reactivity in SN1 and E1 reactions compared to 2-(2-Bromophenyl)propan-2-ol. This is attributed to the electron-donating inductive effect of the methyl group, which stabilizes the intermediate benzylic carbocation. While direct comparative kinetic data is sparse, this prediction is firmly rooted in well-established principles of physical organic chemistry. The experimental protocols outlined in this guide provide a framework for the empirical verification of this reactivity difference. For scientists engaged in the synthesis of complex molecules, a thorough understanding of these substituent effects is indispensable for rational reaction design and optimization.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Hughes, E. D., & Ingold, C. K. (1935). 188. The mechanism of substitution at a saturated carbon atom. Part IV. A discussion of constitutional and solvent effects on the mechanism, kinetics, velocity, and orientation of substitution. Journal of the Chemical Society (Resumed), 963-978.
  • Brown, H. C., & Okamoto, Y. (1957). The Effect of Substituents on the Rates of Solvolysis of Cumyl Chlorides. Journal of the American Chemical Society, 79(8), 1913-1917.
  • Google Patents. (n.d.). Method for preparation of 2-(2,3-dimethylphenyl)-1-propanal.
  • Master Organic Chemistry. (2025, July 3). The SN1 Reaction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 7.12: Comparison of SN1 and SN2 Reactions. Retrieved from [Link]

  • Chemistry Steps. (2024, June 18). The SN1 Reaction Mechanism and SN1 Practice Problems. Retrieved from [Link]

  • Lumen Learning. (n.d.). Carbocation Structure and Stability | MCC Organic Chemistry. Retrieved from [Link]

  • YouTube. (2023, September 8). Synthesis of 2 bromo 2 phenylpropane. Dr. Tania CS. Retrieved from [Link]

Sources

Benchmarking Reference Standards for Sotorasib Intermediate Impurities: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Atropisomer Challenge

Sotorasib (AMG 510) represents a paradigm shift in oncology as the first covalent inhibitor of KRAS G12C. However, its chemical structure—specifically the restricted rotation around the biaryl bond—creates a unique analytical challenge: atropisomerism .[1] Unlike standard small molecules where impurities are often distinct structural analogs, Sotorasib's primary impurities include its own rotational isomers (P-isomer vs. M-isomer) and precursors with high structural similarity.

This guide objectively compares reference standard strategies for Sotorasib intermediates. We move beyond simple "purity" metrics to evaluate standards based on stereochemical integrity , orthogonal validation , and regulatory compliance (ICH Q3A/Q3B/M7).

Visualizing the Impurity Landscape

To select the right reference standard, one must first map the origin of impurities. The synthesis of Sotorasib involves a critical resolution step to isolate the active atropisomer.[1][2][3]

Diagram 1: Sotorasib Synthesis & Impurity Origin Map

Sotorasib_Synthesis Start1 Nicotinamide Derivative Racemic Intermediate 1 (Racemic Dione) Start1->Racemic Start2 Aminopyridine Start2->Racemic Resolution Chiral Resolution ((+)-DBTA) Racemic->Resolution PureInt Pure Atropisomer (M-Dione) Resolution->PureInt Desired Path Waste Impurity A: Unwanted Atropisomer (P-Form) Resolution->Waste Rejection Step2 Chlorination & Piperazine Coupling PureInt->Step2 PipInt Intermediate 2 (Pipazoline) Step2->PipInt Step3 Suzuki Coupling (Boroxine Reagent) PipInt->Step3 Biaryl Intermediate 3 (Biaryl Amine) Step3->Biaryl FinalStep Acrylation (Acryloyl Chloride) Biaryl->FinalStep Sotorasib SOTORASIB (AMG 510) FinalStep->Sotorasib Mutagen Impurity B: Mutagenic Alkyl Halides (3-chloropropionic acid) FinalStep->Mutagen Side Reaction

Caption: Critical control points in Sotorasib synthesis. Note the divergence at the Chiral Resolution step, the primary source of stereochemical impurities.

Comparative Analysis: Reference Standard Tiers

Not all reference standards are created equal.[4] For Sotorasib, using a "Research Grade" standard for the Piperazine intermediate can lead to significant retention time shifts and quantification errors due to salt form variations (e.g., TFA salt vs. Free base).

Table 1: Performance Matrix of Reference Standard Types
FeatureCertified Reference Material (CRM) Secondary (Working) Standard Research Grade / Commercial
Primary Use Method Validation, Release TestingRoutine QC, Batch ReleaseEarly R&D, Peak Identification
Traceability SI Units / NIST / USP PrimaryTraceable to Primary CRMVendor Internal CoA only
Purity Method Orthogonal (qNMR + HPLC-UV + TGA)Comparative HPLC vs. PrimarySingle Method (usually HPLC Area%)
Stereochemical Data Explicit Chiral Purity (>99.9%)Verified against CRMOften "Assumed" (>95%)
Water/Solvent Quantified (KF/TGA) & FactorizedQuantifiedOften ignored (Assumed 0%)
Risk Profile Low: Self-validatingMedium: Dependent on PrimaryHigh: Risk of salt/solvate mismatch

Expert Insight: For Sotorasib, the Biaryl Amine Intermediate (Intermediate 3) is prone to oxidation. Research-grade standards often lack stability data, leading to "ghost peaks" during analysis that are actually degradation products of the standard itself, not your sample.

Experimental Guide: Validated Impurity Profiling

This protocol addresses the separation of the Des-acryloyl precursor (Intermediate 3) from the parent Sotorasib and the Unwanted Atropisomer.

Protocol 510-IMP-LC: High-Resolution Impurity Separation

Objective: Achieve resolution (


) between Sotorasib and its critical process intermediates.
A. Chromatographic Conditions[5][6][7]
  • Instrument: UHPLC System (Agilent 1290 or Waters H-Class) with DAD.

  • Column: Waters XSelect CSH C18,

    
    .
    
    • Why: The "Charged Surface Hybrid" (CSH) particle provides superior peak shape for basic compounds like the piperazine moiety in Sotorasib, even at low pH.

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 45°C (Elevated temp improves mass transfer for the bulky biaryl structure).

  • Detection: UV @ 268 nm (Sotorasib

    
    ).
    
B. Gradient Program
Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Hold (Polar impurities)
15.060Main Elution Gradient
20.095Wash (Lipid/Dimer removal)
22.095Hold
22.15Re-equilibration
C. Self-Validating System Suitability Criteria

To ensure trustworthiness, the system must pass these checks before sample analysis:

  • Resolution (

    
    ):  > 2.0 between Intermediate 3 and Sotorasib.
    
  • Tailing Factor (

    
    ):  < 1.5 for Sotorasib (Critical for accurate integration of shoulder impurities).
    
  • Sensitivity: S/N > 10 for the LOQ standard (0.05% level).

Table 2: Representative Retention Data (Simulated)
CompoundID (from Diagram 1)RRT (Relative Retention Time)Key Separation Challenge
Pipazoline Intermediate 20.45Highly polar; elutes early.
Biaryl Amine Intermediate 30.88Critical Pair: Elutes just before API.
Sotorasib API1.00Reference Peak.
P-Atropisomer Impurity A1.05Requires chiral column for full separation, but partial separation possible on C18.
Dimer By-product1.42Late eluter; requires strong wash.

Case Study: The Mutagenic "False Positive"

A critical aspect of Sotorasib development involved the assessment of mutagenic impurities (ICH M7).

The Scenario: Early batches of Sotorasib showed positive Ames test results.[8] The Investigation: Using high-purity reference standards, researchers isolated the signal not to the drug substance, but to a trace impurity in the acryloyl chloride reagent: 3-chloropropionic acid . The Resolution:

  • Standard Selection: A specific reference standard for 3-chloropropionic acid was sourced (Sigma-Aldrich, TraceCERT®).

  • Method: A separate GC-MS method was developed specifically for this small, volatile halide, as it co-eluted with the solvent front in the standard HPLC method.

  • Outcome: By controlling the reagent quality, the final API was proven non-mutagenic. This highlights the need for process-specific reference standards , not just API-related ones.

References

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature. [Link]

  • Caille, S., et al. (2022).[1] Development of a Commercial Manufacturing Process for Sotorasib, a First-in-Class KRAS G12C Inhibitor. Organic Process Research & Development. [Link]

  • Minocherhomji, S., et al. (2022).[1][9] Characterization of false positive, contaminant-driven mutagenicity in impurities associated with the sotorasib drug substance. Regulatory Toxicology and Pharmacology. [Link]

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. [Link]

  • Amgen Inc. (2021).[10][11] Lumakras (sotorasib) Prescribing Information. U.S. Food and Drug Administration.[4][7][10] [Link]

Sources

A Comparative Guide to the Solid-State Architecture of Substituted Cumyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Crystallography and Drug Development

Introduction

In the landscape of pharmaceutical sciences and materials engineering, a molecule's solid-state structure is as crucial as its intrinsic chemical properties. The precise three-dimensional arrangement of molecules in a crystal lattice dictates critical macroscopic properties, including solubility, stability, bioavailability, and hygroscopicity. For synthetic intermediates, such as substituted tertiary alcohols, understanding crystal packing can provide invaluable insights into reaction kinetics, product isolation, and purification.

This guide focuses on the crystallographic characteristics of 2-(phenyl)propan-2-ol derivatives, commonly known as cumyl alcohols. Our primary subject of inquiry was 2-(2-Bromo-3-methylphenyl)propan-2-ol , a halogenated aromatic alcohol with potential applications as a synthetic precursor. However, a thorough search of the Cambridge Structural Database (CSD) and other public repositories reveals that, as of this guide's publication, no single-crystal X-ray diffraction data for this specific compound is available.

In the absence of direct data, this guide adopts a comparative analytical approach. We will present a detailed examination of a structurally related isomer, 2-(5-Bromo-2-methylphenyl)propan-2-ol , for which a complete crystal structure has been determined and published.[1][2] By analyzing the experimentally validated structure of this isomer, we can infer the likely intermolecular interactions and packing motifs that would govern the solid-state architecture of our target compound. This comparison will illuminate how subtle changes in substituent positions on the phenyl ring can profoundly influence crystal packing, offering predictive insights for researchers working with this class of molecules.

Methodology: The Pathway to a Crystal Structure

The determination of a molecule's crystal structure is a meticulous process, culminating in a three-dimensional atomic map. The workflow, from a promising crystalline sample to a refined structural model, is a cornerstone of modern chemical analysis.[1] Below is a detailed, field-proven protocol for single-crystal X-ray diffraction (SC-XRD) analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Selection and Mounting:

    • Causality: The quality of the final data is fundamentally dependent on the quality of the initial crystal. A suitable crystal should be a single, well-formed specimen, free of cracks, defects, or twinning, as these imperfections disrupt the diffraction pattern.[1]

    • Procedure: Under a polarized light microscope, a candidate crystal (typically 0.1-0.3 mm in its largest dimension) is selected. It is then carefully affixed to a cryo-loop or glass fiber using a minimal amount of cryo-protectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100-120 K). This rapid cooling minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern.

  • Data Collection:

    • Causality: The crystal is rotated in a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) to satisfy the Bragg condition for numerous lattice planes.[1] The resulting diffraction pattern of spots is recorded on a detector.

    • Procedure: The mounted crystal is placed on a goniometer within an X-ray diffractometer. A series of diffraction images are collected as the crystal is rotated through various angles. Modern diffractometers automate this process, determining the optimal data collection strategy to ensure high completeness and redundancy of the data.

  • Data Reduction and Structure Solution:

    • Causality: The raw diffraction images are processed to integrate the intensities of each spot, correct for experimental factors (like Lorentz and polarization effects), and determine the unit cell parameters and space group.

    • Procedure: Specialized software is used to index the diffraction spots, which defines the unit cell. The systematic absences in the diffraction pattern are analyzed to propose a space group. The structure is then "solved" using direct methods or Patterson methods to obtain an initial electron density map and a preliminary molecular model.

  • Structure Refinement:

    • Causality: The initial model is a rough approximation. Refinement is an iterative process that adjusts the atomic positions, and their anisotropic displacement parameters (which model thermal vibration), to minimize the difference between the observed diffraction data (F_obs_) and the calculated data from the model (F_calc_).[2]

    • Procedure: The model is refined against the full set of reflection data using a least-squares minimization algorithm, commonly implemented in software like SHELXL.[2] Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final model is assessed using metrics like the R1 factor, wR2, and the goodness-of-fit (S). A final difference Fourier map should show no significant residual electron density.

The logical flow of this entire process is visualized in the diagram below.

SCXRD_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase crystal_selection 1. Crystal Selection & Mounting data_collection 2. X-ray Data Collection crystal_selection->data_collection Transfer to Diffractometer data_reduction 3. Data Reduction & Integration data_collection->data_reduction Raw Diffraction Images structure_solution 4. Structure Solution (Direct Methods) data_reduction->structure_solution hkl file refinement 5. Structure Refinement (Least-Squares) structure_solution->refinement Initial Model validation 6. Validation & Analysis (CIF Report) refinement->validation Refined Model caption Fig. 1: Experimental Workflow for Single-Crystal X-ray Diffraction.

Fig. 1: Experimental Workflow for Single-Crystal X-ray Diffraction.

Results and Comparative Analysis

While data for 2-(2-Bromo-3-methylphenyl)propan-2-ol remains elusive, the published structure of its isomer, 2-(5-Bromo-2-methylphenyl)propan-2-ol , provides a robust foundation for comparison.

Crystal Structure of 2-(5-Bromo-2-methylphenyl)propan-2-ol

The crystal structure of this isomer was determined by Zeng and Liu in 2010.[1][2] A summary of its key crystallographic parameters is presented in Table 1.

Table 1: Crystallographic Data for 2-(5-Bromo-2-methylphenyl)propan-2-ol

ParameterValue
Chemical FormulaC₁₀H₁₃BrO
Formula Weight229.11
Crystal SystemTriclinic
Space Group
a (Å)12.074 (2)
b (Å)12.115 (2)
c (Å)15.242 (3)
α (°)109.51 (3)
β (°)103.52 (3)
γ (°)90.70 (3)
Volume (ų)2033.2 (7)
Z8
Z'4
Temperature (K)113
RadiationMo Kα (λ = 0.71073 Å)
Source: Acta Cryst. (2010). E66, o2956.[1][2]

An unusual and noteworthy feature of this structure is that the asymmetric unit contains four independent molecules (Z' = 4).[1][2] This indicates that the four molecules, while chemically identical, adopt slightly different conformations or occupy distinct electronic environments within the crystal lattice.

The dominant intermolecular force dictating the crystal packing is hydrogen bonding. The hydroxyl group of each molecule acts as a hydrogen bond donor, linking the four independent molecules into discrete tetramers via O—H···O interactions.[1][2] This formation of a closed, cyclic hydrogen-bonded motif is a common feature in tertiary alcohols.

Discussion: A Comparative Look at Isomeric Effects

The established structure of 2-(5-Bromo-2-methylphenyl)propan-2-ol allows us to hypothesize about the structure of our target, 2-(2-Bromo-3-methylphenyl)propan-2-ol. The key difference lies in the substitution pattern on the phenyl ring.

  • Reference Isomer: Bromo at C5, Methyl at C2.

  • Target Molecule: Bromo at C2, Methyl at C3.

This shift has significant steric and electronic implications that would likely alter the crystal packing, as illustrated in the logical diagram below.

Isomer_Comparison cluster_target Predicted Interactions cluster_ref Observed Interactions Target Target Molecule 2-(2-Bromo-3-methylphenyl)propan-2-ol T_HB O-H···O Hydrogen Bonding (Likely Tetramers or Chains) Target->T_HB T_XB Potential C-Br···O Halogen Bonding (Sterically Accessible) Target->T_XB T_Sterics Steric Hindrance from ortho-Bromo (May disrupt π-stacking) Target->T_Sterics Reference Reference Isomer 2-(5-Bromo-2-methylphenyl)propan-2-ol R_HB O-H···O Hydrogen Bonding (Forms Tetramers) Reference->R_HB R_XB No significant Halogen Bonding (Sterically Hindered) Reference->R_XB R_Packing Efficient Packing (Z'=4 indicates complexity) Reference->R_Packing caption Fig. 2: Predicted vs. Observed Interactions based on Isomerism.

Fig. 2: Predicted vs. Observed Interactions based on Isomerism.
  • Hydrogen Bonding: The primary interaction will undoubtedly still be the O—H···O hydrogen bond from the tertiary alcohol group. It is highly probable that the target molecule would also form cyclic tetramers or potentially infinite chains, as this is the most effective way to satisfy the hydrogen bonding capabilities of the hydroxyl groups.

  • Steric Effects & Halogen Bonding: The most significant difference arises from the placement of the bulky bromine atom at the ortho position (C2). In the reference isomer, the substituents are at C2 (methyl) and C5 (bromo), leaving the regions around the phenyl ring relatively open. In the target molecule, the ortho-bromo and meta-methyl groups create a more sterically crowded environment on one side of the propan-2-ol substituent. This could influence the dihedral angle between the phenyl ring and the propanol group. Furthermore, placing the bromine atom at the C2 position makes it a potential participant in halogen bonding . The electrophilic region on the bromine atom could interact favorably with an oxygen atom from a neighboring molecule (a C—Br···O interaction), offering an additional stabilizing force that is not observed in the reference structure. This could lead to a completely different packing arrangement, potentially favoring chains or sheets over the discrete tetramers seen in the isomer.

Conclusion

While the definitive crystal structure of 2-(2-Bromo-3-methylphenyl)propan-2-ol awaits experimental determination, a comparative analysis based on its validated isomer, 2-(5-Bromo-2-methylphenyl)propan-2-ol, provides critical predictive insights. The analysis confirms that O—H···O hydrogen bonding will be the primary driver of crystal packing, likely resulting in multimolecular aggregates. However, the shift of the bromine atom to the ortho-position in the target molecule introduces two key variables: increased steric hindrance and the potential for C—Br···O halogen bonding. These factors could lead to a significantly different and potentially more complex packing arrangement than that observed in the known isomer.

This guide underscores the importance of isomeric substitution on solid-state structures and provides a logical framework for predicting the crystallographic behavior of novel compounds based on known analogues. The experimental determination of the target compound's structure is highly encouraged to validate these predictions and further enrich our understanding of structure-property relationships in this chemical class.

References

  • Zeng, H., & Liu, X. L. (2010). 2-(5-Bromo-2-methyl-phen-yl)propan-2-ol. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2956. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8. [Link]

  • Zeng, H., & Liu, X. L. (2010). 2-(5-Bromo-2-methylphenyl)propan-2-ol. Acta Crystallographica Section E, 66, o2956. [Link]

Sources

Biological Activity Comparison of KRAS Inhibitor Fragments: From Switch-II Pocket Discovery to Clinical Leads

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fragment-Based Breakthrough

For decades, KRAS was the "undruggable" paradox of oncology—essential for cancer survival yet lacking deep, hydrophobic pockets suitable for high-affinity small molecule binding. The paradigm shifted not through traditional high-throughput screening, but via Fragment-Based Drug Discovery (FBDD) .

This guide objectively compares the biological activity of the seminal fragments that unlocked the KRAS G12C Switch-II Pocket (S-IIP) against the optimized clinical leads they generated. We analyze the transition from weak millimolar binders to nanomolar covalent drugs (e.g., Sotorasib/AMG 510), supported by validated experimental protocols.

Mechanistic Foundation: The Switch-II Pocket (S-IIP)

The critical differentiator for KRAS G12C inhibitors is their ability to bind the inactive GDP-bound state . Unlike ATP-competitive kinase inhibitors, these fragments act as "molecular glues" or "locks" that trap KRAS in its inactive conformation, preventing the SOS1-mediated exchange of GDP for GTP.

Mechanism of Action[1][2][3]
  • Recognition: The fragment binds reversibly to the cryptic S-IIP, which only opens when KRAS is GDP-bound.

  • Reaction: An electrophilic warhead (acrylamide or vinyl sulfonamide) reacts with the mutant Cysteine-12 (Cys12).

  • Inhibition: The covalent adduct sterically occludes the Switch regions, preventing Raf effector binding and SOS1 nucleotide exchange.

Visualization: KRAS Cycling & Inhibition Logic

KRAS_Mechanism KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP SOS1 (GEF) Nucleotide Exchange Trapped Adduct Complex (Irreversible Inactive) KRAS_GDP->Trapped + Inhibitor (Covalent Bonding) KRAS_GTP->KRAS_GDP GAP Hydrolysis (Impaired in G12C) Effectors Raf/MEK/ERK Signaling KRAS_GTP->Effectors Activates Inhibitor Covalent Fragment (e.g., 6H05, AMG 510) Trapped->KRAS_GTP Blocked

Caption: The kinetic trapping mechanism where inhibitors lock KRAS-GDP, bypassing the impaired hydrolysis cycle.

Comparative Analysis: Fragments vs. Leads

The evolution from the initial "Tethering" hits to FDA-approved drugs represents a


-fold improvement in potency.
Table 1: Biological Activity Profile Comparison
FeatureGen 1 Fragment: 6H05 Early Lead: ARS-1620 Clinical Standard: AMG 510
Origin Shokat Lab (UCSF), 2013Wellspring/Janssen, 2016Amgen, 2019
Binding Site Switch-II Pocket (S-IIP)S-IIP (Optimized)S-IIP (Cryptic Groove H95/Y96)
Warhead Vinyl Sulfonamide / AcrylamideAcrylamideAcrylamide
Binding Mode Disulfide Tethering (Screen)Covalent (Irreversible)Covalent (Irreversible)
Mass Spec Modification ~94% (at 100 µM, 24h)100% (at 10 µM, <1h)100% (at <1 µM, rapid)
Biochemical IC50 N/A (Screening Hit)~0.09 µM~0.04 µM
Cellular pERK IC50 > 100 µM (Weak/None)~0.12 µM~0.03 µM
Selectivity (WT vs G12C) High (Cys dependent)>1000-fold>1000-fold
Deep Dive: The Shokat Fragments (6H05 & 2E07)
  • Significance: These were the first molecules to prove the S-IIP existed. Using a "disulfide tethering" screen, Ostrem et al. identified that 6H05 modified KRAS G12C by forming a disulfide bond with Cys12.

  • Limitation: As fragments, they lacked the steric bulk to fully block SOS1 or bind with high affinity without the covalent "anchor." They served as the structural template.

Deep Dive: The Amgen Evolution (Indole Lead to AMG 510)
  • Optimization: Amgen utilized a "Chemotype Evolution" strategy.[1] They identified that the Indole Lead 1 bound to the S-IIP but left a cryptic surface groove (formed by H95, Y96, Q99) unexplored.

  • Breakthrough: Modifying the scaffold to exploit this groove (via a fluoro-phenol moiety in AMG 510) dramatically increased residence time and potency, allowing for oral bioavailability.

Experimental Protocols (Self-Validating Systems)

To replicate these comparisons, specific biophysical assays are required. Standard kinase assays do not work for KRAS.

Protocol A: Intact Protein Mass Spectrometry (Covalent Screening)

Purpose: To rapidly identify fragments that covalently modify KRAS G12C.

  • Protein Prep: Thaw purified GDP-loaded KRAS G12C (1-169, truncated). Dilute to 4 µM in Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl2).

  • Incubation:

    • Add fragment (dissolved in DMSO) to a final concentration of 100–200 µM .

    • Include a Positive Control (e.g., ARS-1620 at 10 µM) and DMSO Blank .

    • Incubate for 24 hours at Room Temperature (fragments react slowly).

  • Quenching: Stop reaction by adding Formic Acid to 0.2% final concentration.

  • Analysis:

    • Inject onto a C4 Desalting Column coupled to a TOF-MS (Time-of-Flight Mass Spec).

    • Deconvolute the spectrum.

  • Validation Metric: Calculate % Modification:

    
    
    
    • Pass Criteria: >50% modification for hits.[2][3][4]

Protocol B: SOS1-Mediated Nucleotide Exchange Assay

Purpose: To measure the functional inhibition of KRAS activation.

  • Reagents:

    • KRAS G12C-GDP (200 nM).

    • SOS1 (catalytic domain, 100 nM).

    • Fluorescent Nucleotide: BODIPY-GDP or Mant-GDP .[2]

    • Unlabeled GTP (excess, 1 mM).

  • Pre-Incubation (Critical Step):

    • Incubate KRAS G12C with the test inhibitor for 30–60 minutes before adding SOS1. This allows the covalent bond to form.[5]

  • Exchange Reaction:

    • Mix KRAS-Inhibitor complex with SOS1 and excess GTP.

    • Mechanism: SOS1 will attempt to eject the fluorescent GDP (signal high) and replace it with dark GTP (signal low).

  • Readout:

    • Measure fluorescence decrease over time (Ex 485 nm / Em 520 nm).

    • Inhibitor Effect: A potent inhibitor locks the fluorescent GDP in place. The fluorescence signal remains high (no exchange).

  • Data Plotting:

    • Plot Relative Fluorescence Units (RFU) vs. Time.

    • Calculate IC50 based on the initial rate of exchange.

Visualization: Fragment-to-Lead Workflow

Fragment_Workflow Screen Step 1: Tethering/Covalent Screen (Mass Spec) Hit Hit: 6H05 / 2E07 (Low Affinity, High Selectivity) Screen->Hit Structure Step 2: X-Ray Crystallography (Identify S-IIP Binding Mode) Hit->Structure Design Step 3: Structure-Based Design (Fill Cryptic Pockets H95/Y96) Structure->Design Lead Lead: AMG 510 (High Affinity, Oral Bioavailability) Design->Lead

Caption: The linear progression from mass spectrometry screening to structural optimization.

References

  • Ostrem, J. M., et al. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions.[6] Nature.[1][3][6][7]

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature.[1][3][6][7]

  • Hallin, J., et al. (2020). The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients. Cancer Discovery.

  • Janes, M. R., et al. (2018). Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor.[1] Cell.

  • Lanman, B. A., et al. (2020). Discovery of a Covalent Inhibitor of KRASG12C (AMG 510) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry.

Sources

Safety Operating Guide

Operational Guide: Disposal of 2-(2-Bromo-3-methylphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

2-(2-Bromo-3-methylphenyl)propan-2-ol is a specialized halogenated aromatic intermediate, often utilized in pharmaceutical synthesis (e.g., anticoagulant precursors).[1] Its disposal requires strict adherence to halogenated waste protocols .[2]

Unlike standard organic solvents, the presence of the bromine atom on the aromatic ring dictates that this compound must not be commingled with general organic waste streams.[1] Improper disposal can damage incinerator scrubbers due to hydrobromic acid (HBr) generation and violate EPA RCRA compliance.

Critical "Do's and Don'ts"
CategoryDirective
Segregation DO segregate into "Halogenated Organic Waste" containers. DO NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) unless unavoidable during synthesis.[1]
Treatment DO NOT attempt to neutralize or chemically destroy this compound in the lab (e.g., via oxidation) without a validated protocol; tertiary alcohols are resistant to oxidation but can dehydrate to alkenes in acid.[1]
Drain Disposal NEVER pour down the sink. This compound is toxic to aquatic life and persistent in water systems.

Chemical Profile & Hazard Identification

Since specific Safety Data Sheets (SDS) for this intermediate may be sparse compared to commodity chemicals, the following hazard profile is derived from Structure-Activity Relationships (SAR) and functional group analysis.

PropertyAssessmentOperational Implication
Functional Groups Aryl Bromide; Tertiary AlcoholHalogenated Waste: Requires high-temp incineration with acid gas scrubbing.
Reactivity Stable under normal conditions.Acid Sensitivity: Tertiary alcohols can dehydrate to alkenes (e.g., 2-bromo-3-methyl-alpha-methylstyrene) in the presence of strong acids (H₂SO₄).[1] Avoid mixing with acidic waste streams to prevent heat/gas generation.
Flammability Combustible (High Flash Point).Treat as RCRA D001 (Ignitable) if in solution with flammable solvents.
Toxicity Irritant / Potential Target Organ Toxicity.[3]PPE Mandatory: Nitrile gloves (double-gloved recommended), lab coat, safety glasses.[1]

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Pre-Treatment

Before disposal, determine the state of the chemical.[1]

  • Scenario A: Pure Solid/Oil (Expired or Surplus Stock)

    • Do not dissolve in solvent solely for disposal. Solid waste is cheaper to incinerate by weight.

    • Pack the original container into a secondary clear zip-lock bag to contain potential leakage.

  • Scenario B: Reaction Mixture (In Solution)

    • Quenching: If the mixture contains reactive reagents (e.g., Grignard reagents used to synthesize this alcohol), quench carefully with saturated ammonium chloride (

      
      ) or water before transferring to the waste container.[1]
      
    • pH Check: Ensure the waste solution is pH 5–9. Strongly acidic waste can dehydrate the alcohol, causing phase separation or polymerization.[1]

Phase 2: Segregation (The "Halogenated" Rule)

You must use a waste container specifically designated for Halogenated Organics .

  • Why? When incinerated, the bromine atom converts to HBr (hydrobromic acid).[1] Non-halogenated waste incinerators often lack the "scrubbers" (neutralization sprays) required to capture these acid gases, leading to illegal emissions and equipment corrosion.[1]

Phase 3: Packaging & Labeling
  • Container: Use High-Density Polyethylene (HDPE) carboys or chemically resistant safety cans.

  • Labeling:

    • Primary Constituent: Write the full chemical name: 2-(2-Bromo-3-methylphenyl)propan-2-ol.

    • Hazard Checkboxes: Mark "Toxic" and "Irritant". If in flammable solvent, mark "Flammable".[1]

    • RCRA Codes:

      • If pure/solid: Label as "Non-Regulated Chemical Intermediate" (unless specific toxicity testing proves otherwise, treat as toxic).[1]

      • If in solvent: Use the code for the solvent (e.g., F002 for methylene chloride, D001 for acetone).[1]

Disposal Decision Logic (Workflow)

The following diagram illustrates the decision-making process for disposing of this specific intermediate.

DisposalWorkflow Start Waste: 2-(2-Bromo-3-methylphenyl)propan-2-ol StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Viscous Oil StateCheck->Solid Liquid Dissolved in Solution StateCheck->Liquid ContainerSolid Container: Wide-mouth HDPE Jar Label: 'Solid Halogenated Waste' Solid->ContainerSolid ReactiveCheck Contains Unquenched Reagents? (e.g., Grignards, Li-Reagents) Liquid->ReactiveCheck Quench Quench Procedure: Slow addition of Sat. NH4Cl Check pH (5-9) ReactiveCheck->Quench Yes Segregation Segregation Step: Isolate from Non-Halogenated Solvents ReactiveCheck->Segregation No Quench->Segregation ContainerLiquid Container: Safety Carboy (HDPE/Glass) Label: 'Halogenated Organic Solvents' Segregation->ContainerLiquid Disposal Final Disposal: High-Temp Incineration (w/ Acid Gas Scrubbing) ContainerSolid->Disposal ContainerLiquid->Disposal

Figure 1: Decision matrix for the safe segregation and packaging of brominated aromatic intermediates.

Emergency Procedures

Spill Management

In the event of a spill of 2-(2-Bromo-3-methylphenyl)propan-2-ol:

  • Evacuate & Ventilate: If in powder form, minimize dust.[4] If liquid, ensure fume hood ventilation is active.[1]

  • PPE: Don nitrile gloves, safety goggles, and a lab coat.[1]

  • Absorb:

    • Liquids: Use a universal absorbent (vermiculite or clay-based kitty litter). Do not use paper towels if the solvent is flammable (static risk).

    • Solids: Sweep gently into a dust pan; avoid creating airborne dust.

  • Decontaminate: Wipe the surface with a soap/water solution. The tertiary alcohol is moderately soluble in organic solvents but less so in water; a surfactant (soap) helps lift it.

  • Disposal of Debris: Place all contaminated absorbents and gloves into the Solid Halogenated Waste bin.

Regulatory & Compliance Context

RCRA Waste Codes (USA)

While this specific CAS is not P-listed or U-listed, it falls under general characteristics if mixed with solvents.[1]

  • D001: If flash point < 60°C (when in solution).

  • F001/F002: If mixed with spent halogenated solvents (e.g., Methylene Chloride).[1]

  • Halogenated Solvent Guidelines: EPA regulations require specific treatment standards for halogenated organic carbon (HOC) to prevent the formation of dioxins/furans during combustion.

Global Harmonized System (GHS) Classification
  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H411: Toxic to aquatic life with long-lasting effects (inferred from brominated aromatic structure).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories.

  • PubChem. (2025). Compound Summary: 2-(2-Methylphenyl)propan-2-ol (Structural Analog for Hazard Inference). National Library of Medicine.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.